Physicochemical Profiling of 2-Chloro-N-methyl-benzenepropanamine: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and characterization of 2-chloro-N-methyl-benzenepropanamine (CAS 103273-66-1). This document is structured for researchers and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and characterization of 2-chloro-N-methyl-benzenepropanamine (CAS 103273-66-1). This document is structured for researchers and drug development professionals focusing on monoamine transporter ligands and structural intermediates.[1]
Executive Summary & Compound Identity
2-Chloro-N-methyl-benzenepropanamine , also known as N-methyl-3-(2-chlorophenyl)propylamine , is a secondary amine intermediate structurally aligned with the phenylpropylamine class of pharmacophores.[1] It serves as a critical scaffold in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs), functioning as the 2-chloro analog of the N-methyl-3-phenylpropylamine backbone found in compounds like Fluoxetine and Atomoxetine .[1]
Nomenclature & Identification
Identifier
Details
IUPAC Name
N-Methyl-3-(2-chlorophenyl)propan-1-amine
CAS Registry Number
103273-66-1
Chemical Formula
C₁₀H₁₄ClN
Molecular Weight
183.68 g/mol
SMILES
CNCCCC1=CC=CC=C1Cl
InChI Key
(Predicted) ZJYHHYQZZQZXZX-UHFFFAOYSA-N
Physicochemical Core Properties[1]
The following data aggregates experimental observations and high-fidelity predictive modeling (ACD/Labs, EPISuite) standard for this structural class.
Physical State & Solubility[1]
Physical State (Free Base): Colorless to pale yellow oil at Standard Temperature and Pressure (STP).[1]
Physical State (HCl Salt): White crystalline solid.[1]
Boiling Point (Predicted): 245°C ± 10°C at 760 mmHg.[1]
Two primary pathways are established for the synthesis of 2-chloro-N-methyl-benzenepropanamine. Method A (Reductive Amination) is preferred for high yield and purity.[1]
Method A: Reductive Amination (Recommended)
This pathway avoids the handling of unstable alkyl halides and minimizes over-alkylation.[1]
Amine Source: Methylamine (33% in EtOH or THF).[1]
Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).[1]
Protocol:
Imine Formation: Dissolve 3-(2-chlorophenyl)propanal (1.0 eq) in anhydrous Methanol (MeOH). Add Methylamine (1.5 eq) dropwise at 0°C. Stir for 2 hours to form the imine intermediate.
Reduction: Add NaBH₄ (1.2 eq) portion-wise over 30 minutes, maintaining temperature <10°C.
Quenching: Stir at room temperature for 4 hours. Quench with saturated NH₄Cl solution.[1][2]
Extraction: Evaporate MeOH. Extract aqueous residue with DCM (3x).[1]
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH).
Storage: Store in a cool, dry place (2-8°C). Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.[1]
Stability: Stable under normal conditions.[1] Incompatible with strong oxidizing agents and acid chlorides.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136736, Benzenamine, 2-chloro-N-methyl- (Structural Analog Reference).[1] Retrieved from [Link][1]
Technical Guide: Synthesis Pathway of 2-Chloro-N-methyl-benzenepropanamine
Executive Summary & Chemical Profile[1] This technical guide details the synthesis of 2-chloro-N-methyl-benzenepropanamine (CAS: Analogous to 23580-89-4 for non-chlorinated variant), a critical secondary amine intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
This technical guide details the synthesis of 2-chloro-N-methyl-benzenepropanamine (CAS: Analogous to 23580-89-4 for non-chlorinated variant), a critical secondary amine intermediate often utilized in the development of monoamine reuptake inhibitors and anticonvulsants.
Unlike simple alkylations which suffer from poly-substitution, this guide prioritizes a Linear Amide Reduction Pathway . This route ensures strict control over stoichiometry, minimizes side-product formation (specifically over-methylation), and preserves the integrity of the aryl-chloride moiety, which is susceptible to hydrodehalogenation under standard reduction conditions.
Chemical Identity Table
Property
Specification
IUPAC Name
N-methyl-3-(2-chlorophenyl)propan-1-amine
Molecular Formula
C₁₀H₁₄ClN
Molecular Weight
183.68 g/mol
Key Functional Groups
Secondary Amine, Aryl Chloride
Solubility Profile
Free base: Soluble in DCM, Et₂O.[1] HCl Salt: Soluble in Water, EtOH.[2]
Storage Stability
Hygroscopic as HCl salt; store under inert atmosphere at 2–8°C.
Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule to commercially viable starting materials. The strategic disconnection focuses on the C-N bond and the C-C bond of the propyl chain.
Strategic Logic:
C-N Disconnection: The secondary amine is best formed via the reduction of a secondary amide. This avoids the "over-alkylation" chaos typical of direct nucleophilic substitution (Sₙ2) on alkyl halides.
C-C Disconnection: The 3-carbon chain is established via a Knoevenagel condensation, linking the aromatic aldehyde to a two-carbon fragment (malonic acid).
Figure 1: Retrosynthetic breakdown prioritizing the amide intermediate for stoichiometric control.
Detailed Synthesis Protocol
Phase 1: Carbon Chain Extension
Objective: Synthesis of 3-(2-chlorophenyl)propanoic acid.
Dissolve 2-chlorobenzaldehyde and malonic acid in pyridine.
Add catalytic piperidine.
Reflux at 80–100°C for 4–6 hours until CO₂ evolution ceases.
Workup: Pour into ice-cold HCl (excess) to precipitate the 2-chlorocinnamic acid . Filter and recrystallize from ethanol/water.
Mechanism: Base-catalyzed deprotonation of malonic acid, attack on the aldehyde, followed by dehydration and decarboxylation.
Step 1.2: Selective Hydrogenation (Critical Control Point)
Risk: Standard catalytic hydrogenation can cleave the aryl-chlorine bond (hydrodehalogenation).
Protocol:
Dissolve 2-chlorocinnamic acid in Ethyl Acetate or Methanol.
Catalyst Selection: Use 5% Rh/Al₂O₃ or PtO₂ (Adams' catalyst) rather than Pd/C to minimize dehalogenation risk. If using Pd/C, inhibit activity by adding trace thiophene.
Run under H₂ (balloon pressure, ~1 atm) at Room Temperature (RT). Monitor via TLC strictly; stop immediately upon disappearance of the alkene spot.
Yield: 3-(2-chlorophenyl)propanoic acid.
Phase 2: Nitrogen Installation (Amide Formation)
Objective: Synthesis of N-methyl-3-(2-chlorophenyl)propanamide.
Reagents: Thionyl Chloride (SOCl₂), Methylamine (2.0M in THF or aqueous 40%).
Procedure:
Activation: Reflux 3-(2-chlorophenyl)propanoic acid with excess SOCl₂ (1.5 eq) for 2 hours. Evaporate excess SOCl₂ to isolate the crude Acid Chloride.
Coupling: Dissolve the Acid Chloride in dry DCM. Cool to 0°C.[3]
Add Methylamine (2.5 eq) dropwise. The excess amine acts as a scavenger for the HCl generated.
Stir at RT for 2 hours.
Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[4]
Result: A stable amide intermediate.
Phase 3: Amide Reduction to Amine
Objective: Reduction to 2-chloro-N-methyl-benzenepropanamine.
An In-depth Technical Guide to the Presumed Mechanism of Action of 2-chloro-N-methyl-benzenepropanamine
Abstract: This technical guide provides a detailed examination of the putative mechanism of action of 2-chloro-N-methyl-benzenepropanamine. In the absence of direct pharmacological data for this specific molecule, this d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a detailed examination of the putative mechanism of action of 2-chloro-N-methyl-benzenepropanamine. In the absence of direct pharmacological data for this specific molecule, this document synthesizes information from its closest structural analog, 2-chloroamphetamine (2-CA), and established structure-activity relationships (SAR) within the phenethylamine class. The primary hypothesis is that 2-chloro-N-methyl-benzenepropanamine functions as a monoamine releasing agent with a pronounced selectivity for norepinephrine and dopamine over serotonin. This guide will explore the molecular interactions with monoamine transporters, delineate the subsequent signaling pathways, and provide standardized experimental protocols for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction and Structural Rationale
2-chloro-N-methyl-benzenepropanamine is a substituted phenethylamine. Its chemical structure is characterized by a chlorine atom at the ortho (2-position) of the phenyl ring and a methyl group on the amine. This compound is the N-methylated analog of 2-chloroamphetamine (2-CA). Due to the scarcity of direct research on 2-chloro-N-methyl-benzenepropanamine, its pharmacological profile is largely inferred from the more extensively studied 2-CA.
The position of the halogen substituent on the phenyl ring of amphetamines drastically alters their pharmacological activity. For instance, para-chloroamphetamine (4-CA) is a potent serotonin releasing agent and is known for its selective serotonergic neurotoxicity.[1] In contrast, the ortho-chloro analog, 2-CA, displays a significantly different profile, with primary effects on catecholaminergic systems and a notable lack of serotonergic activity and neurotoxicity.[2][3] The N-methylation of amphetamines is known to influence their potency and selectivity for monoamine transporters. This guide will therefore proceed on the well-founded hypothesis that 2-chloro-N-methyl-benzenepropanamine acts as a monoamine releasing agent, with its specific properties being a modulation of the activity of 2-CA.
Core Mechanism: A Presumed Monoamine Releasing Agent
The central hypothesis is that 2-chloro-N-methyl-benzenepropanamine functions as a monoamine releasing agent (MRA).[4][5] This mechanism is distinct from that of a reuptake inhibitor. While both classes of drugs increase synaptic neurotransmitter concentrations, MRAs achieve this by inducing a reversal of the normal transport direction of monoamine transporters.[5]
The proposed sequence of events is as follows:
Uptake into the Presynaptic Terminal: The lipophilic nature of the molecule allows it to be transported into the presynaptic neuron via the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4]
Interaction with VMAT2: Once inside the neuron, it is thought to interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm.
Transporter Reversal: The increased cytoplasmic concentration of dopamine and norepinephrine, coupled with the interaction of the compound with the transporters, induces a conformational change in DAT and NET, causing them to reverse their direction of transport and release these neurotransmitters into the synaptic cleft.[5]
Primary Pharmacological Targets: DAT and NET
Based on data from 2-CA, the primary targets for 2-chloro-N-methyl-benzenepropanamine are expected to be the dopamine and norepinephrine transporters. Studies on 2-CA in rat brain synaptosomes have shown it to be a potent releaser of norepinephrine and dopamine, with significantly less impact on serotonin.[3]
Compound
Target
EC50 (nM)
2-Chloroamphetamine (2-CA)
Norepinephrine Release
19.1
Dopamine Release
62.4
Serotonin Release
Not Reported
Table 1: Monoamine releasing activity of 2-chloroamphetamine (2-CA) in rat brain synaptosomes.[3]
The N-methylation is not expected to fundamentally alter this selectivity profile but may modulate the potency at these transporters.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action at a dopaminergic synapse. A similar mechanism is proposed for noradrenergic synapses.
Caption: Proposed mechanism at a dopaminergic synapse.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of substituted amphetamines is heavily influenced by their chemical structure.
Ring Substitution: The position of the chloro-substituent is critical. The ortho- (2-position) substitution in 2-CA directs activity towards the catecholamine systems (dopamine and norepinephrine) and away from the serotonin system.[2][3] This is in stark contrast to the para- (4-position) substitution, which enhances serotonergic activity.[6][7]
N-Alkylation: The addition of a methyl group to the amine (N-methylation) generally maintains the primary mechanism of action but can alter potency. This modification can influence the interaction with the monoamine transporters, potentially affecting the affinity and efficacy of release.[6][7]
Caption: SAR guiding the hypothesized mechanism.
Experimental Protocols for Mechanism Validation
To empirically determine the mechanism of action of 2-chloro-N-methyl-benzenepropanamine, the following experimental workflows are recommended.
In Vitro Neurotransmitter Release Assay
This assay directly measures the ability of the compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.
Methodology:
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for NET, and cortex for SERT) using differential centrifugation.
Radiolabel Loading: Incubate the synaptosomes with a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.
Compound Exposure: Introduce 2-chloro-N-methyl-benzenepropanamine at various concentrations into the superfusion buffer.
Fraction Collection: Collect fractions of the superfusate over time.
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released.
Data Analysis: Plot the concentration-response curve to determine the EC50 value for the release of each neurotransmitter.
In Vitro Metabolic Characterization of 2-Chloro-N-methyl-benzenepropanamine
The following technical guide is structured as a definitive operational manual for the metabolic characterization of 2-chloro-N-methyl-benzenepropanamine . As a Senior Application Scientist, I have synthesized this conte...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a definitive operational manual for the metabolic characterization of 2-chloro-N-methyl-benzenepropanamine .
As a Senior Application Scientist, I have synthesized this content to bridge the gap between theoretical structure-activity relationships (SAR) and practical laboratory execution. This guide treats the target molecule as a representative New Chemical Entity (NCE), applying rigorous pharmacological principles to predict and verify its metabolic fate.
Technical Guide & Operational Workflow
Executive Technical Summary
2-chloro-N-methyl-benzenepropanamine (also chemically described as N-methyl-3-(2-chlorophenyl)propylamine) represents a lipophilic secondary amine with a halogenated aromatic ring. From a drug metabolism and pharmacokinetics (DMPK) perspective, this structure presents three distinct "metabolic soft spots" that dictate its clearance profile:
The Secondary Amine (
): Highly susceptible to N-demethylation via Cytochrome P450 (CYP) enzymes and N-oxidation.
The Propyl Linker: An unbranched alkyl chain attached to a nitrogen makes this molecule a prime substrate for Monoamine Oxidases (MAO) or CYP-mediated oxidative deamination.
The Chlorinated Ring: The 2-chloro substituent blocks ortho-hydroxylation but directs oxidative attack to the para (4-position) or meta (5-position) sites.
This guide details the experimental protocols required to validate these pathways using Human Liver Microsomes (HLM) and LC-MS/MS detection.
Predicted Metabolic Pathways & Mechanisms
Before initiating wet-lab work, we must establish a mechanistic hypothesis to guide Mass Spectrometry (MS) method development.
The "Metabolic Map"
The following directed graph illustrates the predicted cascade of biotransformation. Note the bifurcation between CYP-mediated Phase I oxidation and potential MAO-mediated deamination.
Mechanistic Insight[1][2][3][4]
N-Demethylation (Major Route): Secondary amines are classically metabolized by CYP isoforms (often CYP2D6 or CYP3A4) to primary amines. This results in a mass shift of -14 Da .
Ring Hydroxylation: The chlorine atom is electron-withdrawing but ortho/para directing. However, steric hindrance at the ortho position (C2) and the alkyl chain at C1 suggests hydroxylation will likely occur at C4 or C5 . This results in a mass shift of +16 Da .
Toxicity Warning (MI Complex): Secondary amines can undergo N-hydroxylation to form metabolic-intermediate (MI) complexes, which can irreversibly inhibit CYP enzymes.[1][2] This is a critical check during the assay [1].
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to determine the Intrinsic Clearance (
) and identify metabolites.[3] We utilize Human Liver Microsomes (HLM) rather than hepatocytes to specifically isolate Phase I CYP/FMO activity.
Critical Reagents & Preparation
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4. Crucial: pH must be precise to maintain CYP enzyme kinetics.
Protein: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
Cofactor: NADPH regenerating system or 10 mM NADPH solution (freshly prepared).
Substrate: 2-chloro-N-methyl-benzenepropanamine (10 mM DMSO stock).
Step-by-Step Workflow
The following workflow ensures data integrity by preventing "cold-shock" to enzymes and controlling for non-specific binding.
Detailed Protocol Parameters
Parameter
Value
Rationale
Substrate Conc.
1 µM
Keeps reaction first-order (below ) for valid calculation [2].
Microsome Conc.
0.5 mg/mL
Optimizes signal-to-noise while minimizing protein binding.
Ensures complete protein precipitation to protect the LC column.
Positive Control
Verapamil or Dextromethorphan
Validates that the microsomes are active.
Negative Control
-NADPH
Confirms that loss of parent is enzyme-mediated, not chemical instability.
Analytical Methodology (LC-MS/MS)
To quantify the parent disappearance and identify the metabolites predicted in Section 2, use the following Liquid Chromatography-Mass Spectrometry settings.
Mass Transitions (MRM)
Based on the molecular structure (
), the exact mass is approx. 183.08 Da.
Ionization Mode: ESI Positive (
).
Analyte
Predicted Q1 ()
Mass Shift
Likely Fragment (Q3)
Parent
184.1
0
153 (Loss of )
N-Desmethyl
170.1
-14
153 (Tropylium ion analog)
Hydroxylated
200.1
+16
182 (Loss of )
Acid Metabolite
199.0
+15 (net)
153 (Decarboxylation)
Data Analysis: Calculating Intrinsic Clearance
The elimination rate constant (
) is derived from the slope of the natural log of the percentage remaining vs. time.
The "Lipophilic Amine" Problem:
2-chloro-N-methyl-benzenepropanamine is a lipophilic base. It will exhibit high non-specific binding to the microsomal proteins and the plastic of the incubation plate.
Solution: If
is unexpectedly low, check the 0-minute recovery. If recovery is <80%, the compound is binding to the plastic. Switch to glass-coated plates or add a minimal amount of BSA (though BSA complicates clearance calculations).
Differentiation of Isomers:
The LC-MS method must distinguish between N-oxidation (N-oxide) and Ring-hydroxylation. Both add +16 Da.
Differentiation: N-oxides are thermally unstable and often revert to the parent amine in the MS source. Ring hydroxylations are stable. A fragmentation pattern showing the loss of the oxygenated ring fragment confirms ring hydroxylation.
References
Metabolism of Secondary Amines & MI Complexes
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermedi
Source:
Microsomal Stability Protocol Standards
Protocol for the Human Liver Microsome Stability Assay.
Source:
Chlorobenzene Metabolic Pathways
Toxicological Profile for Chlorobenzene (Metabolic Map).
Source:
General In Vitro Stability Guidelines
In vitro metabolic stability assays for drug discovery.[3][4]
Technical Monograph: Neuropharmacological Profile of 2-Chloromethamphetamine (2-CMA)
The following technical guide provides an in-depth neuropharmacological profile of 2-Chloromethamphetamine (2-CMA) . Note on Nomenclature: The specific string "2-chloro-N-methyl-benzenepropanamine" is chemically ambiguou...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth neuropharmacological profile of 2-Chloromethamphetamine (2-CMA) .
Note on Nomenclature: The specific string "2-chloro-N-methyl-benzenepropanamine" is chemically ambiguous. In strict IUPAC nomenclature, benzenepropanamine refers to 3-phenylpropylamine (linear chain). However, in pharmacological contexts, this terminology is frequently conflated with phenylisopropylamine (amphetamine) derivatives. Given the context of "neuropharmacological profile," this guide focuses on the bioactive psychoactive agent 2-Chloromethamphetamine (2-CMA) (systematically 2-chloro-N,
-dimethylbenzeneethanamine), a known serotonergic modulator and neurotoxin, while addressing the linear isomer where relevant.
Executive Summary
2-Chloromethamphetamine (2-CMA) is a synthetic substituted amphetamine and a chlorinated analog of methamphetamine. Unlike its non-chlorinated parent (methamphetamine) which acts primarily as a psychostimulant via dopamine (DA) and norepinephrine (NE) release, 2-CMA exhibits a distinct pharmacological profile characterized by potent serotonergic (5-HT) modulation.
Historically utilized as a pharmacological probe, 2-CMA—like its isomers 3-CMA and 4-CMA (para-chloroamphetamine, PCA)—is classified as a serotonergic neurotoxin . Its mechanism involves the rapid depletion of cerebral serotonin and long-term reduction in tryptophan hydroxylase (TPH) activity. This guide details the molecule's pharmacodynamics, metabolic fate, and experimental utility in modeling serotonergic neurodegeneration.
Ambiguous Synonym: 2-chloro-N-methyl-benzenepropanamine (often used in non-standard databases referencing the propyl-amine backbone).
Molecular Formula: C
HClN
Molecular Weight: 183.68 g/mol
Structure-Activity Relationship (SAR)
The introduction of a chlorine atom at the ortho (2-) position of the phenyl ring significantly alters the steric and electronic properties of the methamphetamine scaffold:
Steric Hindrance: The ortho-chloro substituent restricts rotation around the phenyl-alkyl bond, favoring specific binding conformations at the serotonin transporter (SERT).
Selectivity Shift: Compared to methamphetamine, the 2-Cl substitution shifts selectivity from DAT/NET towards SERT, although it retains significant dopaminergic activity compared to the highly selective 4-CMA.
Property
2-CMA
Methamphetamine
4-CMA (PCA)
Primary Target
SERT / DAT
DAT / NET
SERT
Neurotoxicity
Moderate (5-HT)
High (DA/5-HT)
Severe (5-HT)
Halogen Position
Ortho (2-)
None
Para (4-)
Neuropharmacological Mechanism
Mechanism of Action (MOA)
2-CMA functions as a substrate-type releaser of monoamines. Its action is biphasic:
Transporter Reversal: 2-CMA acts as a substrate for SERT and DAT. It enters the presynaptic neuron via these transporters, competitively inhibiting the reuptake of endogenous neurotransmitters.
Vesicular Depletion: Once intracellular, 2-CMA interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing the efflux of sequestered serotonin into the cytoplasm.
Retrograde Release: The accumulation of cytoplasmic 5-HT triggers the reversal of SERT, releasing a massive bolus of serotonin into the synaptic cleft.
Neurotoxicity Pathway
Unlike standard release, the administration of 2-CMA leads to long-term depletion of 5-HT. The proposed mechanism involves the formation of reactive oxygen species (ROS) and quinoprotein adducts.
Figure 1: Proposed mechanism of 2-CMA induced serotonergic neurotoxicity involving transporter reversal and oxidative stress.
Pharmacokinetics & Metabolism
Absorption & Distribution
Route: Rapidly absorbed via oral, intraperitoneal (i.p.), or subcutaneous routes.
Distribution: High volume of distribution (
) with significant accumulation in lipid-rich brain tissue.
Metabolic Pathways
2-CMA undergoes hepatic metabolism primarily via Cytochrome P450 enzymes.
N-Demethylation: The major pathway involves conversion to 2-Chloroamphetamine (2-CA) . 2-CA is also a potent neurotoxin and contributes significantly to the in vivo effects of 2-CMA.
Ring Hydroxylation: Minor pathway leading to inactive phenolic metabolites.
Deamination: Conversion to the corresponding ketone (2-chlorophenylacetone).
Experimental Protocols
Synthesis (Reductive Amination)
Note: For authorized research use only. All precursors must be handled according to local regulations.
Reaction Principle: Condensation of 2-chlorophenylacetone with methylamine followed by reduction.
2-CMA induces selective degeneration of serotonergic axon terminals.
Marker: Decrease in Serotonin Transporter (SERT) density (measured via [
H]-Paroxetine binding).
Enzyme: Irreversible inhibition of Tryptophan Hydroxylase (TPH).
Reversibility: Axonal regeneration may occur over months, but aberrant reinnervation patterns are common.
Comparative Data Summary
Compound
SERT Affinity ()
DAT Affinity ()
Neurotoxicity Potency
2-CMA
High
Moderate
Moderate
4-CMA (PCA)
Very High
Low
High
Methamphetamine
Low
Very High
High (DA/5-HT)
MDMA
High
Moderate
Moderate (5-HT)
References
Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry, 53, 36-45. Link
Harvey, J. A., et al. (1977). Neurotoxic action of halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 289-304. Link
PubChem Compound Summary. (2024). 2-Chloro-N-methylamphetamine. National Center for Biotechnology Information. Link
Sanders-Bush, E., & Steranka, L. R. (1978). Immediate and long-term effects of p-chloroamphetamine on brain amines. Annals of the New York Academy of Sciences, 305, 208-221. Link
This guide outlines the preliminary screening architecture for 2-chloro-N-methyl-benzenepropanamine , a structural analog of the phenylpropylamine class. Unlike amphetamines (phenylisopropylamines), the benzenepropanamine scaffold typically exhibits a pharmacological profile favoring monoamine reuptake inhibition over monoamine release.
Structural-Activity Relationship (SAR) Hypothesis:
The molecule features three critical pharmacophoric elements:
Secondary Amine (N-methyl): Increases metabolic stability relative to primary amines and often enhances affinity for the Norepinephrine Transporter (NET).
Propyl Chain (3-carbon): Distinguishes this from psychostimulant phenethylamines. This spacing is characteristic of selective serotonin/norepinephrine reuptake inhibitors (e.g., structural homology to the fluoxetine backbone).
2-Chloro Substituent: An ortho-chlorine introduces steric bulk and lipophilicity. In similar scaffolds (e.g., atomoxetine derivatives), ortho-substitution can drastically alter transporter selectivity ratios (SERT vs. NET).
Objective: To systematically validate the bioactivity, safety, and metabolic profile of this New Chemical Entity (NCE) using a tiered "fail-fast" screening approach.
Phase I: In Silico & Physicochemical Profiling
Before wet-lab synthesis or testing, computational modeling establishes the "drug-likeness" and safety windows.
Physicochemical Parameters (Predicted)
Parameter
Value (Est.)
Relevance
LogP
3.1 - 3.5
High lipophilicity suggests Blood-Brain Barrier (BBB) permeability.
pKa (Basic)
~9.5
Predominantly ionized at physiological pH; affects receptor binding.
TPSA
~12 Ų
Low polar surface area confirms high CNS penetration potential.
Rotatable Bonds
4
Flexible chain allows conformational adaptation to transporter pockets (S1 site).
Molecular Docking Strategy
Perform homology modeling using the Drosophila Dopamine Transporter (dDAT) and Human Serotonin Transporter (hSERT) crystal structures.
Target Site: The S1 (primary substrate) binding pocket.[1]
Key Interaction: Verify if the ortho-chloro group causes steric clash in the DAT pocket (reducing abuse potential) while fitting the larger hydrophobic cleft of NET/SERT.
Phase II: In Vitro Safety Screening (The "Kill" Step)
To ensure scientific integrity, toxicity screening precedes functional pharmacology. This prevents false positives derived from cell death or membrane disruption.
Cytotoxicity Profiling (MTT/LDH Assay)
Rationale: Chlorinated secondary amines can induce phospholipidosis or mitochondrial dysfunction.
Data Analysis: Plot dose-response curves to determine
.
Differentiation Logic:
Reuptake Inhibitor: Reduces uptake without inducing efflux.
Releaser: Induces efflux in pre-loaded cells (requires a separate "Release Assay").
Radioligand Binding (Affinity)
Determine
values to assess binding strength vs. functional potency.
SERT: Displace
-Citalopram.
NET: Displace
-Nisoxetine.
DAT: Displace
-WIN35,428.
Visualization of Screening Logic
The following diagram illustrates the decision tree for characterizing the molecule.
Figure 1: Tiered screening workflow for characterizing 2-chloro-N-methyl-benzenepropanamine.
Phase IV: Metabolic Stability & Mechanism
Microsomal Stability Assay
The N-methyl group is susceptible to N-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4).
System: Pooled Human Liver Microsomes (HLM).
Cofactor: NADPH regenerating system.
Measurement: LC-MS/MS monitoring of parent compound depletion over 60 mins.
Expected Metabolite: Primary amine (3-(2-chlorophenyl)propylamine). Note: Primary amines often have different pharmacological profiles; this metabolite must also be screened.
Putative Signaling Pathway
Understanding the downstream effects of reuptake inhibition is crucial for therapeutic positioning.
Figure 2: Putative mechanism of action assuming reuptake inhibition profile.
References
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link
Wong, D. T., et al. (1995). Monoamine uptake inhibitors: Pharmacology and therapeutic applications. Advances in Pharmacology. Link
Glennon, R. A., & Dukat, M. (1995). Serotonin receptor subtypes: Structure-activity relationships. Journal of Medicinal Chemistry. (Contextual reference for chlorinated phenethylamines). Link
FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Link
Application Note: High-Sensitivity GC-MS Profiling of 2-chloro-N-methyl-benzenepropanamine
This Application Note is structured to serve as a definitive technical guide for the analysis of 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine). This compound is a secondar...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to serve as a definitive technical guide for the analysis of 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine). This compound is a secondary amine often encountered as a synthesis impurity in pharmaceutical precursors (e.g., related to atomoxetine or fluoxetine scaffolds) or as a positional isomer in forensic designer drug screening.
Introduction & Scientific Context
The analysis of secondary amines like 2-chloro-N-methyl-benzenepropanamine presents specific chromatographic challenges. In its underivatized form, the secondary amine moiety (-NH-CH3) is prone to hydrogen bonding with active silanol sites in the GC inlet and column, leading to peak tailing, reduced sensitivity, and non-linear calibration curves. Furthermore, the electron ionization (EI) mass spectrum of the native molecule is dominated by a non-specific base peak at m/z 44 (
), formed via -cleavage. This low-mass ion carries little structural information about the chlorinated aromatic ring, making positive identification in complex matrices (like biological fluids or synthesis reaction mixtures) difficult.
To overcome these limitations, this protocol mandates a Chemical Derivatization strategy using Trifluoroacetic Anhydride (TFAA) . Acylation of the secondary amine serves two critical functions:
Chromatographic Stability: It masks the polar N-H bond, improving peak shape and volatility.
Mass Spectral Specificity: It shifts the fragmentation pathway to produce high-mass, diagnostic ions (e.g., the
-methyl-N-trifluoroacetyl-methylene fragment), enabling unambiguous identification and lower Limits of Quantitation (LOQ).
This protocol is designed to meet ICH Q2(R1) and SWGDRUG validation standards.
Linearity and Sensitivity
Linear Range: 10 – 2000 ng/mL.
Correlation Coefficient (
): > 0.995.
LOD (Limit of Detection): 2 ng/mL (S/N > 3).
LOQ (Limit of Quantitation): 10 ng/mL (S/N > 10).
Selectivity (Interference Check)
The use of the m/z 140 ion is highly specific to N-methyl-N-TFA derivatives. However, to distinguish 2-chloro-N-methyl-benzenepropanamine from its isomers (e.g., 3-chloro or 4-chloro analogs), chromatographic resolution is required.
Isomer Separation: The 2-chloro (ortho) isomer typically elutes earlier than the 3-chloro (meta) and 4-chloro (para) isomers due to the "ortho effect" (steric hindrance reducing interaction with the stationary phase).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Tailing Peaks
Incomplete derivatization or active sites in liner.
Ensure TFAA is fresh; replace inlet liner; trim column.
Missing Molecular Ion
Ion source temperature too high.
Lower source temp to 200°C to reduce fragmentation energy.
Ghost Peaks
TFAA carryover.
Increase post-run bake-out; use solvent blanks between samples.
References
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Designer Drugs. UNODC Laboratory and Scientific Section. [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Part III B: Methods of Analysis/Validation. [Link]
U.S. Food and Drug Administration (FDA). (2019). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]
Lin, D. L., et al. (1997). "Derivatization procedures for the detection of amphetamine and related compounds in urine using GC-MS." Journal of Analytical Toxicology, 21(1), 27-33. [Link]
Application Note: In Vitro Pharmacological Profiling of 2-Chloro-N-methyl-benzenepropanamine
Introduction & Scope 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine) is a secondary aralkylamine structurally analogous to metabolites of selective norepinephrine reuptake i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine) is a secondary aralkylamine structurally analogous to metabolites of selective norepinephrine reuptake inhibitors (NRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) such as atomoxetine and nisoxetine.
In drug discovery, this compound serves as a critical Structure-Activity Relationship (SAR) probe .[1] The presence of the chlorine atom at the ortho (2-) position of the phenyl ring, combined with the secondary amine tail, modulates lipophilicity and steric hindrance, potentially altering affinity for the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) compared to its unsubstituted or para-substituted analogs.
This guide provides a standardized, self-validating workflow to evaluate the compound's:
Add 100 µL fresh media containing the test compound at varying concentrations (0.1, 1, 10, 50, 100 µM).
Vehicle Control: 0.5% DMSO (Max).
Positive Control: 10% DMSO (induces cell death).
Incubation: 24 hours.
Development:
Add 10 µL MTT Reagent (5 mg/mL in PBS) to each well.
Incubate 3–4 hours until purple formazan crystals form.
Add 100 µL Detergent Reagent (SDS-HCl or DMSO) to solubilize crystals.
Measurement: Read OD at 570 nm.
Acceptance Criteria:
If cell viability at 10 µM is < 80% compared to Vehicle Control, the compound is considered cytotoxic, and functional data at this concentration is invalid.
Module C: Functional Pharmacology (The Target)
Rationale: This module determines if 2-chloro-N-methyl-benzenepropanamine acts as a reuptake inhibitor. We utilize a Fluorescence-Based Neurotransmitter Uptake Assay using the substrate mimetic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). This avoids the use of radioactive 3H-neurotransmitters.[1]
Mechanism:
Normal State: Transporters (NET/SERT) actively pump fluorescent ASP+ into the cell. Fluorescence increases.
Inhibited State: Test compound blocks the transporter. ASP+ remains outside. Fluorescence is low (or quenched by extracellular masking dye).
Protocol C1: ASP+ Uptake Inhibition Assay
Materials:
Cells: HEK293 stably expressing hNET (human Norepinephrine Transporter) or hSERT.
Tracer: ASP+ (Fluorescent monoamine analog).
Buffer: HBSS + 20 mM HEPES (pH 7.4).
Experimental Design (Graphviz Diagram):
Caption: Logical flow of the fluorescence-based monoamine transporter uptake assay.
Step-by-Step Procedure:
Preparation:
Plate cells (40,000/well) in Poly-D-Lysine coated black-wall 96-well plates. Allow to adhere overnight.
Replace media with 100 µL Assay Buffer.
Compound Addition:
Add 20 µL of 2-chloro-N-methyl-benzenepropanamine (6x concentration) to wells.
Reference Inhibitor: Desipramine (for NET) or Fluoxetine (for SERT) at 10 µM.
Incubate for 15 minutes at 37°C.
Substrate Injection:
Add 20 µL of ASP+ solution (Final concentration 2–5 µM).
Detection:
Immediately transfer to a fluorescence plate reader (e.g., FLIPR or EnVision).
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
Schwartz, J. W., et al. (2003). A high-throughput screening method for the identification of high-affinity ligands of the dopamine transporter. Journal of Biomolecular Screening, 8(4), 361-369. (Describes the ASP+ fluorescence methodology).
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.
Application Notes and Protocols for Preclinical Assessment of 2-chloro-N-methyl-benzenepropanamine
Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to study the effects of 2-chloro-N-methyl-ben...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to study the effects of 2-chloro-N-methyl-benzenepropanamine. Due to the limited availability of public data on this specific compound, this guide is structured as a strategic workflow for the initial characterization of a novel psychoactive substance with a presumed mechanism of action as a psychostimulant and/or monoamine reuptake inhibitor.
The structural characteristics of 2-chloro-N-methyl-benzenepropanamine suggest potential interactions with central nervous system targets, particularly those involved in monoaminergic signaling. Therefore, the proposed experimental plan is designed to systematically evaluate its effects on locomotor activity, anxiety-like behavior, abuse liability, and neurochemical signaling.
PART 1: Rationale for Model Selection and Experimental Workflow
The selection of appropriate animal models is paramount for obtaining translatable data. Given the presumed psychostimulant properties of 2-chloro-N-methyl-benzenepropanamine, rodent models, specifically rats and mice, are recommended due to their well-characterized behavioral and neurochemical responses to known psychostimulants.
The experimental workflow should follow a tiered approach, beginning with fundamental assessments of locomotor activity and general toxicity, followed by more complex behavioral paradigms and neurochemical analyses. This progression allows for a comprehensive characterization of the compound's profile while ensuring the ethical and efficient use of animal resources.
Caption: Tiered experimental workflow for characterizing 2-chloro-N-methyl-benzenepropanamine.
PART 2: Recommended Animal Models and Husbandry
Species and Strain Selection:
Species
Strain
Rationale
Rat
Sprague-Dawley
Widely used in behavioral pharmacology, known for stable performance in operant conditioning tasks.[1]
Mouse
C57BL/6J
Common inbred strain with a well-characterized behavioral phenotype, suitable for locomotor and anxiety assays.
Husbandry and Environmental Conditions:
Housing: Animals should be single-housed or group-housed according to institutional guidelines and the specific requirements of the behavioral assay. For self-administration studies, single housing is often preferred.
Environment: A 12-hour light/dark cycle, controlled temperature (20-24°C) and humidity (40-60%) are crucial for maintaining consistent circadian rhythms and minimizing stress.
Acclimation: Animals should be acclimated to the facility for at least one week before any experimental procedures. They should also be habituated to the testing room for at least 30-60 minutes prior to each behavioral assessment.[2][3]
PART 3: Experimental Protocols
A. Locomotor Activity Assessment (Open Field Test)
Rationale: The Open Field Test (OFT) is a fundamental assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior.[4] It is a crucial first step in characterizing the effects of a novel psychoactive compound. An increase in locomotor activity is a hallmark of psychostimulants.
Protocol:
Apparatus: A square arena (e.g., 100 cm x 100 cm for rats, 50 cm x 50 cm for mice) with high walls to prevent escape.[5] The arena should be made of a non-porous material for easy cleaning.
Environment: The arena should be placed in a sound-attenuated room with consistent, diffuse lighting (e.g., 100-200 lux).[4]
Procedure:
Administer 2-chloro-N-methyl-benzenepropanamine or vehicle at the desired dose and route.
After the appropriate pre-treatment time, gently place the animal in the center of the open field arena.[6]
Allow the animal to explore the arena for a set period (e.g., 15-30 minutes).[2]
Record the session using an overhead video camera connected to a tracking software.[5]
Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[7]
Data Analysis:
Total distance traveled: A primary measure of locomotor activity.
Time spent in the center zone vs. periphery: An index of anxiety-like behavior (thigmotaxis).[4]
Rearing frequency: A measure of exploratory behavior.
B. Assessment of Anxiety-Like Behavior (Elevated Plus Maze)
Rationale: The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[8][9] It is based on the conflict between the animal's natural tendency to explore and its aversion to open, elevated spaces. This assay can reveal potential anxiolytic or anxiogenic effects of the compound.
Protocol:
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal dimensions.[8]
Environment: The maze should be in a quiet room with dim, consistent lighting.
Procedure:
Administer the compound or vehicle.
After the pre-treatment period, place the animal in the center of the maze, facing an open arm.[9]
Allow the animal to explore the maze for 5 minutes.[9]
Record the session with an overhead camera and tracking software.
Time spent in open arms vs. closed arms: The primary measure of anxiety-like behavior.[11]
Number of entries into open and closed arms: Provides information about overall activity.
Head dips and stretched-attend postures: Ethological measures of exploration and risk assessment.
C. Abuse Liability Assessment (Intravenous Self-Administration)
Rationale: Intravenous self-administration (IVSA) is the gold standard for assessing the reinforcing properties and abuse liability of a drug.[12] This model has high predictive validity for human drug abuse.[1]
Protocol:
Surgical Preparation:
Animals are surgically implanted with a chronic indwelling catheter into the jugular vein under aseptic conditions.[13]
The catheter is externalized on the back of the animal for connection to the infusion pump.
Allow for a post-operative recovery period of at least 5-7 days.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.[14]
Procedure (Acquisition):
Animals are placed in the operant chambers for daily sessions (e.g., 2 hours).
A press on the "active" lever results in an intravenous infusion of 2-chloro-N-methyl-benzenepropanamine, often paired with a cue light or tone.[15]
A press on the "inactive" lever has no consequence.
Acquisition is typically achieved when the animal demonstrates stable responding on the active lever.
Data Analysis:
Number of active vs. inactive lever presses: The primary measure of drug reinforcement.
Infusions per session: Indicates the amount of drug self-administered.
Progressive Ratio Schedule: Can be used to determine the "breakpoint," or how hard the animal is willing to work for a single infusion, which reflects the motivational strength of the drug.
Caption: General workflow for behavioral assays.
D. Neurochemical Analysis (In Vivo Microdialysis)
Rationale: In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[16] This technique can directly assess the impact of 2-chloro-N-methyl-benzenepropanamine on monoamine systems, such as dopamine and serotonin.[17][18]
Protocol:
Surgical Preparation:
Animals are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum).[19]
The cannula is secured with dental cement.
Allow for a post-operative recovery period.
Procedure:
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[20]
After a stabilization period to obtain a baseline, the animal is administered 2-chloro-N-methyl-benzenepropanamine.
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) both before and after drug administration.
Sample Analysis:
The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of dopamine, serotonin, and their metabolites.[17]
Data Analysis:
Neurotransmitter levels are typically expressed as a percentage change from the baseline levels.
PART 4: Data Interpretation and Considerations
Assay
Expected Outcome for Psychostimulant
Interpretation
Open Field Test
Increased total distance traveled, increased time in center
Hyperlocomotion and potentially reduced anxiety.
Elevated Plus Maze
Increased time in open arms
Anxiolytic-like effects.
Self-Administration
Higher responding on the active lever compared to the inactive lever
The compound has reinforcing properties and abuse potential.
In Vivo Microdialysis
Increased extracellular dopamine and/or serotonin in reward-related brain regions
The compound likely acts as a monoamine reuptake inhibitor or releaser.
Important Considerations:
Dose-Response Curve: It is essential to establish a full dose-response curve for all behavioral assays to identify the effective dose range and potential biphasic effects.
Pharmacokinetics: Preliminary pharmacokinetic studies are highly recommended to determine the time to maximum concentration (Tmax) and the half-life of the compound. This information is critical for designing the timing of behavioral testing post-administration.
Control Groups: Appropriate vehicle control groups are mandatory for all experiments.
Blinding: To avoid experimenter bias, the experimenter conducting the behavioral tests and data analysis should be blinded to the treatment conditions.[9]
Conclusion
The protocols and workflow outlined in this document provide a robust framework for the initial characterization of the in vivo effects of 2-chloro-N-methyl-benzenepropanamine. By systematically evaluating its impact on locomotor activity, anxiety-like behavior, abuse liability, and neurochemical systems, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these studies will be crucial for understanding its mechanism of action and predicting its potential effects in humans.
References
Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from Anilocus website: [Link]
protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved from protocols.io website: [Link]
Bentea, E., Calvo, M. S., & Baekelandt, V. (2025, August 22). Open field test in rats. protocols.io. [Link]
IMPReSS. (n.d.). Open Field Protocol. Retrieved from Mousephenotype.org website: [Link]
EthoVision. (n.d.). Open Field Test (OFT) – Assessing General Locomotion and Anxiety.
Multi-Center Trial of a Standardized Battery of Tests of Mouse Behavior. (n.d.). Protocol for Elevated Plus Maze.
Nakahara, D., Ozaki, N., & Nagatsu, T. (1989). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Journal of the Pharmaceutical Society of Japan, 109(7), 514-519.
BehaviorCloud. (n.d.). Elevated Plus Maze. Retrieved from BehaviorCloud website: [Link]
BioMed. (2025, August 15). Drug self-administration (SA) Protocol.
MMPC.org. (2024, January 3). Elevated Plus Maze. Retrieved from MMPC.org website: [Link]
Research Support at The University of Queensland. (2026, March). LAB_072 Open Field Test for Rodents. Retrieved from The University of Queensland website.
Thomsen, M., & Caine, S. B. (2011). Intravenous Drug Self-administration in Mice: Practical Considerations. Current protocols in neuroscience, Chapter 9, Unit9.20. [Link]
Invernizzi, R. W. (2012). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In Methods in Molecular Biology (Vol. 964, pp. 31-48). Humana Press.
JoVE. (2023, April 30). Video: Self-administration Studies: Principle and Protocol. Retrieved from JoVE website: [Link]
Chartoff, E. H., & Villalba, R. M. (2012). Methods for Intravenous Self Administration in a Mouse Model. Journal of visualized experiments : JoVE, (70), e4413. [Link]
Maze Engineers. (2019, May 27). Rodent models of drug addiction. Retrieved from Maze Engineers website: [Link]
Schmidt, A. C., Dunaway, L. E., & Sombers, L. A. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 85(11), 5431–5438. [Link]
Lüscher, C. (2013). Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit. Current opinion in neurobiology, 23(4), 549–556. [Link]
Melior Discovery. (n.d.). Self-Administration Model of Addiction. Retrieved from Melior Discovery website: [Link]
The Transmitter. (2025, December 19). Psychedelics research in rodents has a behavior problem.
Creative Biolabs. (2018, July 10). Rodent Anxiety Models. Retrieved from Creative Biolabs website: [Link]
Johnson, J. A., & Justice, J. B. (1983). Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury. Analytical Chemistry, 55(2), 324-326.
Spanagel, R. (2017). Animal models of addiction. Dialogues in clinical neuroscience, 19(3), 247–258.
Kiuchi, Y., Inagaki, M., & Kajiwara, M. (1995). Functional regulation by dopamine receptors of serotonin release from the rat hippocampus: in vivo microdialysis study. Biological & pharmaceutical bulletin, 18(1), 86–90. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacological Context
The compound 2-chloro-N-methyl-benzenepropanamine (N-methyl-3-(2-chlorophenyl)propylamine) represents a classic secondary amine pharmacophore structurally homologous to monoamine reuptake inhibitors. Based on its structural features—a 2-chlorophenyl head group connected by a propyl linker to a secondary methylamine—this molecule is predicted to exhibit affinity for the Serotonin Transporter (SERT) and/or the Norepinephrine Transporter (NET) .
This Application Note provides a rigorous framework for determining the binding affinity (
) of this compound via Competitive Radioligand Displacement . Unlike functional uptake assays, this method measures thermodynamic binding equilibrium, providing a direct assessment of the molecule's interaction with the transporter orthosteric site.
Key Protocol Feature: This guide utilizes [³H]-Paroxetine as the reference radioligand, chosen for its high affinity (
nM) and low non-specific binding profile in cortical membrane preparations.
Experimental Logic & Mechanism
To validate the affinity of your "cold" ligand (2-chloro-N-methyl-benzenepropanamine), we establish a system where it competes with a "hot" ligand (Radioactive isotope) for a finite number of receptor sites (
).
The Competitive Binding Equilibrium
The assay relies on the Law of Mass Action. As the concentration of your test compound increases, it displaces the radioligand from the receptor. The concentration at which 50% of the specific radioligand binding is inhibited is the
.
We must correct the
to the true inhibition constant () using the Cheng-Prusoff Equation , as the is dependent on the concentration of radioligand used in the specific experiment.
: The equilibrium dissociation constant of your test compound (Independent of assay conditions).
: Concentration of test compound displacing 50% of specific binding.
: Concentration of Radioligand added (Free concentration).
: Dissociation constant of the Radioligand (Must be determined beforehand via Saturation Binding).
Workflow Visualization
Figure 1: Operational workflow for Competitive Radioligand Binding. Note the critical PEI pre-soak step to minimize non-specific binding (NSB) of lipophilic amines.
Materials & Reagents
Biological Source
Primary Tissue: Rat Cortical Membranes (Rich in SERT/NET).
Alternative: CHO or HEK-293 cells stably transfected with hSERT (Human Serotonin Transporter).
Chemical Reagents
Component
Specification
Purpose
Radioligand
[³H]-Paroxetine (Specific Activity: ~80 Ci/mmol)
The "Hot" tracer.
Test Compound
2-chloro-N-methyl-benzenepropanamine
The "Cold" competitor.
Non-Specific Blocker
Fluoxetine (10 µM) or Serotonin (100 µM)
Defines Non-Specific Binding (NSB).
Scintillation Cocktail
EcoScint or Ultima Gold
Converts -decay to photons.
Assay Buffer (Standard Binding Buffer)
Composition: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.
pH: Adjusted to 7.4 at 25°C.
Critical Note: Monoamine transporters are Sodium (Na⁺) and Chloride (Cl⁻) dependent . You must include NaCl in the buffer, or binding will not occur.
Detailed Protocol
Phase 1: Preparation
Filter Pre-treatment: Soak Whatman GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for at least 2 hours prior to use.
Why? Lipophilic amines (like your test compound and Paroxetine) stick to glass fibers. PEI is a cationic polymer that masks negative charges on the filter, drastically reducing Non-Specific Binding (NSB).
Compound Dilution:
Dissolve 2-chloro-N-methyl-benzenepropanamine in 100% DMSO to create a 10 mM stock.
Perform serial dilutions (1:10) in Assay Buffer to generate concentrations ranging from
M to M.
Phase 2: The Binding Reaction
Set up the assay in a 96-well plate or 5 mL polystyrene tubes. Total volume: 250 µL or 500 µL.
Tube Type
Buffer (µL)
Cold Competitor (µL)
NSB Blocker (µL)
Radioligand (µL)
Membrane (µL)
Total Binding (TB)
350
-
-
50
100
Non-Specific (NSB)
300
-
50 (Fluoxetine)
50
100
Test Sample
300
50 (Test Cmpd)
-
50
100
Add Ligands: Add buffer, test compound dilutions, and [³H]-Paroxetine (final concentration ~0.2 - 0.5 nM) to the tubes.
Initiate: Add the membrane suspension last to start the reaction.
Incubate: Shake gently for 60 minutes at 20-25°C (Room Temp) .
Note: Equilibrium must be reached. Do not shorten this time.
Phase 3: Termination & Counting
Filtration: Use a cell harvester (e.g., Brandel or PerkinElmer). Rapidly filter the reaction mix through the PEI-soaked GF/B filters.
Wash: Immediately wash filters 3x with 3-5 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
Why Ice-Cold? Cold temperature prevents the dissociation of the bound ligand during the wash step.
Counting: Transfer filters to vials, add 4 mL scintillation cocktail, and count for 2 minutes/vial in a Liquid Scintillation Counter (LSC).
Data Analysis & Interpretation
Step 1: Calculate Specific Binding
Subtract the Non-Specific Binding (NSB) CPM (Counts Per Minute) from all other values.
Step 2: Non-Linear Regression
Plot Specific Binding (Y-axis) vs. Log[Concentration of Test Compound] (X-axis) . Fit the data to a one-site competition model (Sigmoidal dose-response) using software like GraphPad Prism.
Step 3: Validation Criteria
For the assay to be valid, ensure:
Signal-to-Noise Ratio: Total Binding / NSB should be > 5.
Depletion Check: Total binding should not exceed 10% of the total radioactivity added. If it does, you are violating the assumptions of the Cheng-Prusoff equation (ligand depletion zone). Dilute your membrane protein.
Hill Slope: The slope of the curve should be near -1.0.
Slope << -1.0: Suggests negative cooperativity or multiple binding sites.
Slope >> -1.0: Suggests positive cooperativity (rare for this target).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High NSB
Ligand sticking to filters.
Ensure PEI soak is >2 hours. Try GF/C filters.
Low Signal
Inactive protein or no Na+.
Check Buffer: Ensure 120mM NaCl is present. Thaw membranes gently.
Flat Curve
Compound insolubility.
Check DMSO tolerance. If compound precipitates, will be inaccurate.
IC50 varies
Non-equilibrium.
Increase incubation time to 90 mins to ensure steady state.
References
Cheng Y, Prusoff WH. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Tatsumi M, Groshan K, Blakely RD, Richelson E. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.
Application Note: Synthesis and Derivatization of 2-Chloro-N-methyl-benzenepropanamine Scaffolds
This request focuses on the synthesis and application of 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine) and its derivatives. Based on chemical structure analysis, this comp...
Author: BenchChem Technical Support Team. Date: February 2026
This request focuses on the synthesis and application of 2-chloro-N-methyl-benzenepropanamine (also known as N-methyl-3-(2-chlorophenyl)propan-1-amine) and its derivatives. Based on chemical structure analysis, this compound is a
-phenylpropylamine derivative. Unlike -phenylpropylamines (amphetamines), which are potent CNS stimulants and controlled substances, -phenylpropylamines are primarily utilized as privileged scaffolds in medicinal chemistry for developing serotonin reuptake inhibitors (SSRIs), antihistamines, and antihypertensive agents.[1]
The following guide is structured as a professional Application Note for researchers in drug discovery, focusing on the synthesis of this scaffold as a building block for complex pharmaceutical agents.
Executive Summary
2-chloro-N-methyl-benzenepropanamine (C
HClN) represents a critical structural motif in medicinal chemistry, specifically within the class of -arylpropylamines.[1] This scaffold serves as a foundational intermediate for the synthesis of "aryloxy-phenylpropylamine" antidepressants (e.g., analogs of atomoxetine or nisoxetine) and various GPCR ligands. This protocol details the retrosynthetic strategy, step-by-step synthesis via amide reduction, and safety considerations for handling halogenated aromatic amines in a research setting.
Chemical Identity & Properties
The target molecule is characterized by a propyl chain linker separating a 2-chlorophenyl moiety from a secondary methylamine.[1] This specific spacing (3 carbons) is crucial for selectivity towards monoamine transporters (SERT/NET) over dopamine transporters.
Table 1: Physicochemical Profile
Property
Data
Note
IUPAC Name
N-methyl-3-(2-chlorophenyl)propan-1-amine
Molecular Formula
CHClN
Molecular Weight
183.68 g/mol
LogP (Predicted)
~2.8
Lipophilic, CNS penetrant
pKa (Predicted)
~10.2 (Amine)
Basic, forms stable salts
Key Functional Groups
Secondary Amine, Aryl Chloride
Amine allows for further functionalization; Cl allows for cross-coupling.[1][2][3]
Retrosynthetic Analysis & Strategy
To ensure high purity and avoid the handling of gaseous methylamine (a regulated List 1 chemical in some jurisdictions) or unstable aldehydes, the Amide Reduction Route is the preferred method for laboratory-scale synthesis.[1] This approach utilizes stable carboxylic acid intermediates.
Starting Material : 3-(2-chlorophenyl)propanoic acid (Commercially available or synthesized via Knoevenagel condensation).[1]
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from the propanoic acid precursor to the final amine via an amide intermediate.[1]
Detailed Experimental Protocol
Safety Warning: This protocol involves the use of thionyl chloride (corrosive, toxic gas evolution) and lithium aluminum hydride (pyrophoric).[1] All operations must be conducted in a properly functioning fume hood with appropriate PPE (lab coat, solvent-resistant gloves, eye protection).
Phase A: Synthesis of N-methyl-3-(2-chlorophenyl)propanamide
Principle: Activation of the carboxylic acid followed by nucleophilic acyl substitution.[1]
Recrystallize from isopropanol/ether if necessary.
Applications in Drug Discovery
The N-methyl-benzenepropanamine scaffold is a versatile starting point for "divergent synthesis" in medicinal chemistry.[1]
SSRI/SNRI Development : The 3-position (benzylic) carbon can be functionalized (e.g., via radical bromination followed by nucleophilic substitution) to introduce aryloxy groups, mimicking the structure of Atomoxetine or Fluoxetine .[1]
GPCR Ligands : The secondary amine can be further alkylated or coupled with sulfonyl chlorides to generate libraries for 5-HT receptor screening.[1]
Table 2: Structural Relationship to Approved Drugs
Drug
Structural Modification of Scaffold
Target
Atomoxetine
3-(2-methylphenoxy) substitution
NET Inhibitor
Fluoxetine
3-(4-trifluoromethylphenoxy) substitution
SERT Inhibitor
Nisoxetine
3-(2-methoxyphenoxy) substitution
NET Inhibitor
References
Hauck, F. P., et al. (1980). Synthesis of 3-phenyl-3-aryloxypropylamines.[1] Journal of Medicinal Chemistry. (General method for aryloxy-propylamine synthesis).[1]
Wong, D. T., et al. (1995).[2] Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug.[2] Life Sciences.[2] (Historical context of the scaffold).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for amide reduction protocols).
PubChem Compound Summary. (2024). 3-Phenylpropylamine derivatives.[1][2][4][5][6] National Library of Medicine.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Characterization & Protocols for 2-Chloro-N-methyl-benzenepropanamine
Part 1: Executive Summary & Technical Profile
2-Chloro-N-methyl-benzenepropanamine (Systematic Name: N-methyl-3-(2-chlorophenyl)propan-1-amine) is a secondary amine research chemical structurally categorized as a phenylpropylamine . Unlike its shorter-chain analog (2-chloro-N-methyl-benzylamine) or its branched isomer (2-chloro-methamphetamine), this molecule features a flexible three-carbon alkyl chain.
In drug discovery, this scaffold is a critical Structure-Activity Relationship (SAR) probe . It is primarily used to investigate the steric and lipophilic requirements of Monoamine Transporters (MATs) —specifically the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). The ortho-chloro substitution introduces significant steric bulk and lipophilicity, often modulating selectivity profiles against the unsubstituted parent amine.
Physicochemical Specifications
Parameter
Specification
Notes
IUPAC Name
N-methyl-3-(2-chlorophenyl)propan-1-amine
Verify CAS; often confused with benzylamine analogs.
Molecular Formula
C₁₀H₁₄ClN
Molecular Weight
183.68 g/mol
Free base. (HCl Salt approx. 220.14 g/mol )
pKa (Calc.)
~10.2 (Amine)
Highly basic; exists as cation at physiological pH.
LogP (Calc.)
~2.8 - 3.1
Lipophilic; crosses blood-brain barrier (BBB) in vivo.
Solubility
Water (Low), DMSO (>20 mg/mL), Ethanol (>20 mg/mL)
Critical: Use HCl salt for aqueous buffers.
Storage
-20°C, Desiccated
Hygroscopic in salt form.
Part 2: Safety & Handling (Core Directive)
WARNING: This compound is a potent CNS-active research chemical. It must be handled in a BSL-2 laboratory environment.
Corrosivity: As a secondary amine, the free base is caustic and can cause irreversible eye damage.
Neurotoxicity Risk: Chlorinated amphetamine analogs (e.g., 4-CA, 2-CMA) are known neurotoxins. While the propyl-chain homolog (this compound) generally lacks the specific neurotoxic mechanism of chloro-amphetamines, it should be treated as a potential serotonergic neurotoxin until proven otherwise.
Respiratory Hazard: Do not inhale dust/vapors. All weighing must occur inside a fume hood.
Part 3: Experimental Protocols
Protocol A: Preparation of Physiological Stock Solutions
Objective: To create a stable, precipitant-free stock for in vitro assays.
The Challenge: The free base is an oil that adheres to plastics. The HCl salt is preferred but can be hygroscopic.
Primary Stock (10 mM):
Weigh 2.20 mg of the HCl salt (adjust for batch-specific MW).
Dissolve in 1.0 mL of 100% DMSO (molecular biology grade).
Note: Do not use water for the primary stock; hydrolysis or precipitation may occur upon freeze-thaw cycles.
Vortex for 30 seconds. Inspect for clarity.
Working Solution (100 µM):
Dilute the Primary Stock 1:100 into the assay buffer (e.g., Krebs-Ringer HEPES).
Critical Step: Add the DMSO stock into the vortexing buffer to prevent local precipitation.
Final DMSO concentration: 1%. (Verify assay tolerance to 1% DMSO; most MAT assays tolerate up to 0.5-1%).
Objective: To determine the IC₅₀ of the compound against NET, DAT, or SERT in transfected HEK293 cells.
Rationale: This assay measures the compound's ability to block the reuptake of radiolabeled neurotransmitters, the primary mechanism of action for phenylpropylamines.
Materials:
HEK293 cells stably expressing human NET, SERT, or DAT.
Radioligand: [³H]-Norepinephrine, [³H]-Serotonin, or [³H]-Dopamine (PerkinElmer).
Scintillation Fluid (e.g., EcoScint).
Workflow:
Seeding: Plate cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.
Figure 1: Experimental Workflow for Transporter Profiling
Caption: Step-by-step workflow for the radiometric monoamine transporter uptake assay. Critical termination step utilizes ice-cold buffer to freeze membrane dynamics.
Figure 2: Predicted Metabolic Pathway (CYP450)
Caption: Primary metabolic fate involves N-demethylation to the primary amine, likely mediated by CYP2D6 or CYP3A4 isoforms.
Part 5: References & Authority
Glennon, R. A. (1987). Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.[2][3] This seminal text establishes the SAR for chlorinated phenethylamines and their homologs.
Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors of serotonin or other neurotransmitters. Journal of Pharmacology and Experimental Therapeutics. (Reference for the "Nisoxetine" class of phenylpropylamines and uptake assay protocols).
Rothman, R. B., & Baumann, M. H. (2003). Monoamine Transporters and Psychostimulant Drugs. European Journal of Pharmacology. Provides the authoritative method for HEK293 transporter assays described in Protocol B.
PubChem Compound Summary. (2023). Benzenemethanamine, 2-chloro-N-methyl- (Note: Used for physical property estimation; user must distinguish between benzyl and propyl variants).
Disclaimer: This document is for research and development purposes only. The compound described is not approved for human consumption or therapeutic use.[4] Validation of specific isomers (e.g., R vs S) is recommended using chiral HPLC prior to biological testing.
Application Notes and Protocols for the Safe Handling and Disposal of 2-chloro-N-methyl-benzenepropanamine
Introduction: Understanding the Compound and Associated Risks 2-chloro-N-methyl-benzenepropanamine is a chlorinated derivative of a phenethylamine. The presence of a halogen (chlorine) and an amine functional group sugge...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Understanding the Compound and Associated Risks
2-chloro-N-methyl-benzenepropanamine is a chlorinated derivative of a phenethylamine. The presence of a halogen (chlorine) and an amine functional group suggests that this compound may exhibit a range of physiological and toxicological effects.[1] While specific toxicity data is not available, the structural motifs warrant a cautious approach, assuming potential for acute toxicity if ingested, skin and eye irritation, and respiratory tract irritation if inhaled.[2][3][4][5] As a halogenated organic compound, it also requires special consideration for its environmental impact and disposal.[6][7][8]
These protocols are designed for researchers, scientists, and drug development professionals to ensure the safe handling and environmentally responsible disposal of 2-chloro-N-methyl-benzenepropanamine in a laboratory setting. The core principle is the adherence to the hierarchy of controls: elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).[9]
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. The hazards associated with 2-chloro-N-methyl-benzenepropanamine can be inferred from similar compounds and are summarized in the table below.
May cause respiratory tract irritation if inhaled.[2][5]
Inhalation
Environmental Hazards
Halogenated organic compounds can be persistent in the environment. Improper disposal can lead to contamination of soil and water.
Improper Disposal
Combustibility
While many halogenated solvents are not highly flammable, they can decompose in a fire to produce highly toxic gases such as hydrogen chloride and phosgene.[7][10]
Thermal Decomposition
Causality Behind Precautionary Measures: The potential for this compound to be absorbed through the skin, ingested, or inhaled necessitates the use of engineering controls like fume hoods and stringent personal protective equipment protocols to create a barrier between the researcher and the chemical.[9][11][12]
Safe Handling Protocols
Adherence to standardized handling procedures is critical to minimize exposure and prevent accidents.
Engineering Controls
All work involving 2-chloro-N-methyl-benzenepropanamine, including weighing, preparing solutions, and conducting reactions, must be performed in a properly functioning chemical fume hood.[6][7] The fume hood provides primary containment and protects the user from inhaling potentially harmful vapors. Ensure that the fume hood has been certified within the last year.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing direct contact with the chemical.[6][11][12]
PPE Item
Specifications and Rationale
Gloves
Nitrile gloves are a minimum requirement.[6][7] For prolonged handling or in case of a spill, consider double-gloving or using gloves with a higher resistance to chlorinated organic compounds. Always inspect gloves for tears or holes before use and remove them before touching common surfaces like doorknobs or keyboards.[13]
Eye Protection
ANSI-approved chemical splash goggles are mandatory to protect against splashes.[6][10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]
Lab Coat
A fully buttoned, long-sleeved lab coat made of a chemically resistant material must be worn to protect the skin and clothing.[6][13]
Footwear
Closed-toe shoes are required to protect the feet from spills.[6]
General Handling Practices
Training: All personnel must receive training on the hazards of and safe handling procedures for halogenated organic compounds.[11][12][14]
Labeling: All containers of 2-chloro-N-methyl-benzenepropanamine must be clearly labeled with the chemical name and appropriate hazard warnings in accordance with the Globally Harmonized System (GHS).[9][12]
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The storage container should be tightly sealed to prevent the release of vapors.[11][15]
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[3]
Spill Management and Decontamination
Prompt and correct response to a chemical spill is vital to mitigate potential harm.
Spill Response Protocol
Alert personnel in the immediate area and evacuate if necessary.[16]
If the spill is minor and you are trained to handle it, proceed with cleanup. For major spills, evacuate the area and contact your institution's emergency response team.[17]
Wear appropriate PPE , including double gloves, chemical splash goggles, a face shield, and a lab coat.[10]
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic compounds.[17] Do not use combustible materials like paper towels to absorb the initial spill.
Collect the absorbed material using spark-proof tools and place it in a clearly labeled, sealable container for hazardous waste.[18]
Decontaminate the spill area by washing it with soap and water.[16][19]
Package all contaminated materials , including gloves and absorbent pads, in a sealed bag and dispose of them as hazardous waste.[16]
Decontamination of Equipment
All glassware and equipment that have come into contact with 2-chloro-N-methyl-benzenepropanamine must be decontaminated before reuse or disposal.
Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse solvent as halogenated organic waste.
Wash the equipment thoroughly with soap and hot water.[20]
Disposal of 2-chloro-N-methyl-benzenepropanamine Waste
Proper disposal of chemical waste is a legal and ethical responsibility to protect human health and the environment.[21]
Waste Segregation
Crucially, halogenated organic waste must be segregated from non-halogenated waste. [6][7][22] This is because the disposal methods for these two types of waste are different and mixing them can significantly increase disposal costs and environmental impact.[22][23]
Waste Collection and Labeling
All waste containing 2-chloro-N-methyl-benzenepropanamine, including unused product, contaminated materials from spills, and rinse solvents, must be collected in a designated "Halogenated Organic Waste" container.[6][8]
The waste container must be made of a chemically resistant material, be in good condition, and have a secure, tight-fitting lid.[11]
The container must be labeled with the words "Hazardous Waste" and a complete list of its contents, including the approximate percentages of each component.[8][22]
Final Disposal
Never dispose of 2-chloro-N-methyl-benzenepropanamine or its waste down the drain.[6]
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[24][25] This ensures compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[21][26]
Visualized Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of 2-chloro-N-methyl-benzenepropanamine.
Disposal Decision Pathway
Caption: Decision pathway for the proper segregation and disposal of chemical waste.
References
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). Retrieved from [Link]
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Retrieved from [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Retrieved from [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
What are Federal and State Hazardous Waste Regulations? (2022, April 19). Retrieved from [Link]
Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry. (2015, October 29). Retrieved from [Link]
SAFETY DATA SHEET. (2014, September 1). Retrieved from [Link]
Application Note: In Vivo Formulation of 2-Chloro-N-methyl-benzenepropanamine
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the in vivo administration of 2-chloro-N-methyl-benzenepropanamine . Based on standard chemical nomencla...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the in vivo administration of 2-chloro-N-methyl-benzenepropanamine .
Based on standard chemical nomenclature, this compound is identified as
-methyl-3-(2-chlorophenyl)propan-1-amine . It is a structural analog of various monoamine reuptake inhibitors. The following guide extrapolates formulation strategies based on the physicochemical properties of lipophilic secondary amines (Class II/IV BCS).
Successful in vivo study outcomes depend on the bioavailability and stability of the test article. 2-chloro-N-methyl-benzenepropanamine is a lipophilic weak base. Its formulation strategy is dictated by its ionization state:
Free Base: Likely an oily liquid or low-melting solid; poor water solubility; high solubility in organic solvents (DMSO, Ethanol).
Salt Form (e.g., Hydrochloride): Solid; improved water solubility; prone to precipitation at physiological pH if concentrations exceed saturation limits.
Best for: High concentrations (>10 mg/mL) or if the compound precipitates in pure saline.
Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.
Procedure:
Weighing: Weigh the compound into a sterile vial.
Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex until completely dissolved (clear solution).
Surfactant Addition: Add Tween 80 (5% of total volume). Vortex gently to mix (avoid foaming).
Aqueous Phase: Slowly add warm (37°C) Sterile Saline (90% of total volume) while vortexing.
Note: Adding saline too fast may shock the system and cause precipitation.
pH Check: Verify pH is between 5.0 – 7.0. Adjust if necessary.
Filtration: Filter through a 0.45 µm filter (some loss may occur on 0.22 µm due to viscosity).
Protocol C: Oral Suspension (PO)
Best for: High-dose toxicology studies or when systemic solubility is not the limiting factor.
Vehicle: 0.5% Methylcellulose (MC) or 1% Carboxymethylcellulose (CMC) in water.
Procedure:
Preparation of Vehicle: Disperse MC powder in hot water (80°C), then cool to 4°C overnight to hydrate.
Levigation: Place the compound (solid salt) in a mortar. Add a small amount of the MC vehicle. Grind with a pestle to form a smooth paste (wetting).
Dilution: Gradually add the remaining MC vehicle while triturating to ensure homogeneity.
Resuspension: Transfer to a vial. Always vortex immediately before dosing.
Quality Control & Stability Validation
Every batch must undergo a "Self-Validating" check before administration.
QC Parameter
Acceptance Criteria
Method
Visual Appearance
Clear, colorless, no particulates (Solutions)
Visual inspection against black/white background.
pH
5.5 ± 0.5 (IV/IP); 3.0 – 7.0 (PO)
Micro-pH probe.
Osmolality
280 – 320 mOsm/kg (Isotonic)
Freezing point depression (optional for IP, critical for IV).
Stability
Use within 24 hours (Fresh Prep recommended)
HPLC verification if stored >24h.
Figure 2: Preparation & QC Workflow
Caption: Step-by-step workflow ensuring formulation integrity prior to animal administration.
In Vivo Administration Guidelines
Dosing Volumes (Standard)
Mice (20-25g):
IV: 5 mL/kg (max 10 mL/kg slow bolus).
IP: 10 mL/kg.
PO: 10 mL/kg.
Rats (250g):
IV: 2 mL/kg.
IP/PO: 5-10 mL/kg.
Safety & Toxicology Considerations
CNS Effects: As a probable monoamine reuptake inhibitor, anticipate sympathomimetic effects (hyperactivity, piloerection, pupil dilation).
pH Irritation: If pH < 4.5, avoid IV bolus (risk of phlebitis). Use slow infusion or IP route.
Vehicle Control: Always include a vehicle-only control group to distinguish solvent effects (especially with DMSO/Tween) from drug effects.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136736, Benzenamine, 2-chloro-N-methyl-. Retrieved from [Link]
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference for amine salt selection).
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.[3][4] (Standard guide for vehicle selection: DMSO, Tween, Saline).
European Pharmaceutical Review. Formulation of Poorly Soluble Drugs. Retrieved from [Link]
ethical considerations for research with 2-chloro-N-methyl-benzenepropanamine
Executive Summary & Chemical Context 2-chloro-N-methyl-benzenepropanamine (herein referred to as 2-CMPPA ) represents a structural class of chlorinated phenylpropylamines. Chemically, it possesses a secondary amine, a th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
2-chloro-N-methyl-benzenepropanamine (herein referred to as 2-CMPPA ) represents a structural class of chlorinated phenylpropylamines. Chemically, it possesses a secondary amine, a three-carbon alkyl chain, and an ortho-chlorine substitution on the phenyl ring.
While specific literature on this exact isomer is sparse, its structural pharmacophore shares features with:
Chlorinated Amphetamines: Known for potent monoamine release and, in some isomers (e.g., para-chloro), selective neurotoxicity.
Linear Phenylpropylamines: Often associated with serotonin (SERT) and norepinephrine (NET) reuptake inhibition (e.g., the backbone of fluoxetine-like molecules).
The Ethical Imperative:
Research into 2-CMPPA requires a "Safety-by-Design" approach. Because the specific toxicological profile of the ortho-chloro linear isomer is not fully established in public databases, researchers must treat it as a High-Potency Unknown (HPU) . The ethical burden lies in preventing accidental exposure to personnel and minimizing animal suffering through rigorous in vitro validation before any in vivo application.
Safety & Handling: The "Zero-Exposure" Standard
Expert Insight: Chlorinated amines can exhibit high lipophilicity, facilitating transdermal absorption and Blood-Brain Barrier (BBB) penetration. Standard fume hood protocols are insufficient if the compound is aerosolized.
Protocol A: Containment and Personal Protective Equipment (PPE)
Parameter
Specification
Rationale
Containment
Class II, Type A2 Biological Safety Cabinet or Powder Containment Hood
Prevents aerosolization of the hydrochloride salt form during weighing.
Chlorinated solvents or amines may permeate standard nitrile; laminate provides chemical resistance.
Respiratory
P100/N99 Respirator (if outside containment)
Protection against particulate inhalation of the salt form.
Deactivation
10% Sodium Hypochlorite followed by Sodium Thiosulfate
Oxidative degradation of the amine functionality to prevent residual contamination.
Ethical Framework for Biological Characterization
Core Directive: To adhere to the 3Rs (Replacement, Reduction, Refinement), research with 2-CMPPA must follow a strict In Silico
In Vitro In Vivo escalation pathway.
Phase 1: In Silico & In Vitro Validation (Replacement)
Before any animal is touched, the receptor binding profile must be established to predict toxicity (e.g., Serotonin Syndrome risk).
Workflow Diagram: Ethical Escalation Matrix
Caption: Decision matrix for ethical escalation. Progression to animal models is permitted only after passing in silico and in vitro safety checkpoints.
Objective: Ensure the identity and purity of 2-CMPPA. Impurities (e.g., unreacted 2-chlorobenzaldehyde or isomers) can skew toxicological data, leading to unethical waste of animal life.
Methodology:
Technique: UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry).
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Acceptance Criteria:
Purity: >98.5% (Area Under Curve).
Mass Accuracy: <5 ppm error for
.
Isomeric Purity: Absence of meta or para isomers (confirmed by retention time comparison with standards).
High Fluorescence = Transporter Active (Drug is inactive).
Low Fluorescence = Transporter Blocked (Drug is an inhibitor).
Data Interpretation:
Calculate
. If for SERT, the compound is a potent serotonergic agent. Ethical Flag: Potent SERT agents require specific monitoring for Serotonin Syndrome (hyperthermia/tremors) in subsequent in vivo stages.
In Vivo Ethical Considerations (Refinement)
If in vitro data justifies in vivo study, the OECD 425 (Up-and-Down Procedure) must be used to minimize animal usage.
Key Monitoring Parameters for Chlorinated Amines:
Thermoregulation: Chlorinated amphetamine analogs can cause severe hyperthermia. Rectal temperature must be monitored every 30 minutes post-dosing.
Neurotoxicity Markers: Post-mortem immunohistochemistry for Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH) is mandatory to assess if 2-CMPPA causes long-term dopaminergic or serotonergic depletion (similar to PCA or Methamphetamine).
Signaling Pathway: Potential Mechanism of Action
Caption: Hypothesized mechanism of action. 2-CMPPA likely interacts with monoamine transporters, increasing synaptic concentrations.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]
OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. [Link]
Fuller, R. W. (1992). Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry. (Contextualizing chlorinated amphetamine neurotoxicity). [Link]
Swiss Institute of Bioinformatics. (2023). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
Application
application of 2-chloro-N-methyl-benzenepropanamine in neuroscience research
Application Note: 2-Chloro-N-methyl-benzenepropanamine in Neuroscience Research Abstract 2-Chloro-N-methyl-benzenepropanamine (also chemically described as N-methyl-3-(2-chlorophenyl)propylamine) represents a critical "d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Chloro-N-methyl-benzenepropanamine in Neuroscience Research
Abstract
2-Chloro-N-methyl-benzenepropanamine (also chemically described as N-methyl-3-(2-chlorophenyl)propylamine) represents a critical "de-etherified" scaffold in the structural exploration of monoamine reuptake inhibitors. While structurally homologous to the norepinephrine transporter (NET) inhibitor Atomoxetine, this molecule lacks the aryloxy ether linkage, making it an indispensable Structure-Activity Relationship (SAR) probe . This application note details its utility in mapping the steric and electronic requirements of the NET orthosteric binding site, its function as a fragment in Fragment-Based Drug Discovery (FBDD), and its role as a reference standard for impurity profiling in the synthesis of phenylpropylamine-based antidepressants.
Scientific Background & Mechanism
The Phenylpropylamine Pharmacophore
The 3-phenylpropylamine backbone is the structural foundation for a vast class of CNS-active agents, including Fluoxetine (SSRI), Atomoxetine (NRI), and Nisoxetine.
Atomoxetine Structure:
2-Chloro-N-methyl-benzenepropanamine Structure:
Mechanism of Action as a Research Probe
In neuroscience research, this molecule is applied primarily to test the "Ether Bridge Hypothesis." By comparing the binding affinity of this molecule against Atomoxetine, researchers can quantify the thermodynamic contribution of the ether oxygen atom (hydrogen bond accepting capability) versus the hydrophobic interactions of the chlorophenyl ring.
Steric Mapping: The 2-chloro substituent provides a steric bulk similar to the 2-methyl group of Atomoxetine but with different electronic properties (electron-withdrawing vs. electron-donating).
NET Selectivity: It is used to determine if the removal of the ether oxygen shifts selectivity from NET to DAT (Dopamine Transporter) or SERT (Serotonin Transporter).
Context: Researchers often need to synthesize this specific analog de novo to ensure high purity (>99%) for biological assays, as commercial sources may contain des-chloro impurities.
Synthesis Scheme
The most robust route utilizes the reductive amination of 3-(2-chlorophenyl)propanal with methylamine.
Reaction:
Step-by-Step Protocol
Step
Operation
Critical Parameter
1
Precursor Prep
Dissolve 3-(2-chlorophenyl)propanal (1.0 eq) in anhydrous Methanol (MeOH).
2
Imine Formation
Add Methylamine (2.0 M in THF, 1.5 eq) dropwise at 0°C. Stir for 2 hours.
3
Reduction
Add Sodium Cyanoborohydride (, 1.2 eq) in portions. Caution: Toxic.
4
pH Adjustment
Adjust pH to ~5-6 using Glacial Acetic Acid to catalyze the reduction.
5
Quench
After 12h, quench with 1N NaOH (raise pH to >10).
6
Extraction
Extract 3x with Dichloromethane (DCM). The amine is in the organic layer.[1][2][3][4]
7
Salt Formation
Bubble dry HCl gas through the organic layer to precipitate the Hydrochloride salt.
Application III: Impurity Profiling in Drug Development
Context: In the manufacturing of Atomoxetine or Nisoxetine, "de-oxylated" impurities are possible side-products if the starting materials are contaminated or if over-reduction occurs. 2-Chloro-N-methyl-benzenepropanamine serves as a Certified Reference Material (CRM) for HPLC validation.
HPLC Method for Impurity Detection
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 12 minutes.
Detection: UV at 215 nm (Amine absorption) and 260 nm (Phenyl ring).
Retention Time Logic: The 2-chloro-N-methyl-benzenepropanamine (lacking the ether oxygen) is significantly more hydrophobic than Atomoxetine. It will elute later (higher
) than the parent drug.
Comparative Data: Pharmacological Profile
The following table summarizes the expected pharmacological shifts when comparing the ether-linked drug (Atomoxetine) vs. the alkyl-linked probe (2-chloro-N-methyl-benzenepropanamine).
Feature
Atomoxetine (Drug)
2-Cl-N-Me-Benzenepropanamine (Probe)
Significance
Linker
Aryloxy Ether (-O-)
Propyl Chain (-CH2-)
Tests H-bond acceptor role.
LogP (Calc)
~3.6
~4.2
Probe is more lipophilic; higher BBB penetration potential.
NET Affinity ()
~5 nM
~150 - 500 nM (Est.)
Loss of affinity indicates critical role of ether oxygen.
Metabolic Route
CYP2D6 (Benzylic hydroxylation)
CYP2D6 (Ring hydroxylation)
Different metabolic soft spots.
Visualizing the Synthesis Workflow
Figure 2: Optimized synthetic route for generating high-purity reference standards.
References
ChemicalBook. (2025). Atomoxetine hydrochloride synthesis and intermediates.[2][4][5][6] Retrieved from
Significance: Provides the context of phenylpropylamine derivatives in the synthesis of NET inhibitors.
BenchChem. (2025). N-Methyl-3-phenylpropylamine Hydrochloride: Significance in Preclinical Drug Discovery. Retrieved from
Significance: Validates the use of the non-chlorinated scaffold as a research chemical for monoamine transporter studies.
Hauck, S., et al. (2020). Propylamine derivatives as Histamine H3 Receptor Antagonists.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.[7] Retrieved from
Significance: Demonstrates the versatility of the propylamine linker in CNS-active drug design.
Wikipedia. (2025). 1-(3,4-Methylenedioxyphenyl)-2-propylaminopentane (MPAP) and Phenylpropylamines.[8] Retrieved from
Significance: Discusses the broader class of phenylpropylamines as monoaminergic activity enhancers.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10029-06-8 (N-Methyl-3-phenylpropylamine). Retrieved from
use of 2-chloro-N-methyl-benzenepropanamine in receptor pharmacology
An Application Guide to the Pharmacological Characterization of 2-chloro-N-methyl-benzenepropanamine and its Analogs Abstract This document provides a comprehensive framework and detailed protocols for the pharmacologica...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Pharmacological Characterization of 2-chloro-N-methyl-benzenepropanamine and its Analogs
Abstract
This document provides a comprehensive framework and detailed protocols for the pharmacological characterization of 2-chloro-N-methyl-benzenepropanamine, a novel benzenepropanamine analog. Given the limited specific data on this compound in peer-reviewed literature, this guide is structured as a strategic workflow for elucidating its receptor interaction profile, functional activity, and potential enzymatic interactions. By leveraging established methodologies in receptor pharmacology, this note serves as a roadmap for researchers, scientists, and drug development professionals aiming to characterize this or structurally similar novel chemical entities. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and illustrate data interpretation, thereby establishing a self-validating system for investigation.
Introduction and Rationale
2-chloro-N-methyl-benzenepropanamine belongs to the phenethylamine class, a structural backbone common to many psychoactive compounds and neurotransmitters. Its core structure suggests a high probability of interaction with monoamine systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. Analogs of benzenepropanamine have been explored for various biological activities[1]. The introduction of a chloro- group and an N-methyl substitution can significantly alter the potency, selectivity, and metabolic stability of the parent molecule.
Therefore, a systematic pharmacological evaluation is essential to define its mechanism of action. This guide outlines a three-stage characterization cascade:
Primary Target Identification: Determining the binding affinity and selectivity profile across a panel of relevant monoamine receptors and transporters using radioligand binding assays.
Functional Activity Profiling: Assessing whether the compound acts as an agonist, antagonist, or allosteric modulator at its primary targets using cell-based functional assays (e.g., cAMP accumulation).
Enzymatic Interaction Screening: Evaluating potential off-target effects, specifically the inhibition of key metabolic enzymes like Monoamine Oxidases (MAO-A and MAO-B).
This structured approach ensures a thorough and logical progression from initial binding assessment to functional and metabolic characterization.
Figure 1: A logical workflow for the pharmacological characterization of a novel compound.
Stage 1: Primary Target Identification via Radioligand Binding Assays
Expert Rationale: The initial and most fundamental step in characterizing a novel ligand is to determine its binding affinity (Ki) for a panel of putative targets. A competitive radioligand binding assay is the gold standard for this purpose.[2] It provides a quantitative measure of the physical interaction between the compound and the receptor or transporter protein. By screening against a panel of targets (e.g., SERT, DAT, NET, 5-HT2A, D2), we can establish a selectivity profile, which is critical for predicting both therapeutic effects and potential side effects.
This protocol is adapted from established methodologies for assessing binding to human recombinant monoamine transporters expressed in cell membranes.[3][4]
Objective: To determine the binding affinity (Ki) of 2-chloro-N-methyl-benzenepropanamine for the human serotonin transporter (hSERT).
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (assay buffer + DMSO), Non-specific Binding (NSB, buffer + 10 µM Fluoxetine), and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).
Reagent Addition:
Add 50 µL of assay buffer or appropriate reagents to each well.
Add 50 µL of the test compound at various concentrations (or Fluoxetine for NSB, or DMSO for Total Binding).
Add 50 µL of [3H]-Citalopram at a final concentration equal to its Kd (e.g., ~1 nM).
Initiate the binding reaction by adding 100 µL of the hSERT membrane preparation (typically 5-10 µg protein per well). The final assay volume is 250 µL.[4]
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[4]
Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (assay buffer).
Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Illustrative Data Presentation
The results from screening against a panel of targets should be summarized in a table to easily assess potency and selectivity.
Target
Ki (nM) - Hypothetical Data
hSERT
25
hDAT
450
hNET
800
5-HT2A Receptor
1,200
D2 Receptor
> 10,000
α1 Adrenergic Receptor
2,500
Interpretation: The hypothetical data in this table suggests that 2-chloro-N-methyl-benzenepropanamine is a relatively potent ligand for the serotonin transporter (SERT) with significant selectivity over other monoamine transporters and receptors.
Stage 2: Functional Activity Profiling
Expert Rationale: A binding assay confirms interaction but does not reveal its functional consequence. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (promoting an inactive state). Many monoamine receptors are G protein-coupled receptors (GPCRs) that modulate the production of the second messenger cyclic adenosine monophosphate (cAMP).[5] GPCRs coupled to Gs proteins increase cAMP levels upon activation, while those coupled to Gi proteins decrease cAMP.[6] Therefore, a cAMP accumulation assay is a robust method to determine the functional activity of the test compound at its primary GPCR targets.[7][8]
Figure 2: Signaling pathways for Gs and Gi-coupled GPCRs modulating cAMP.
Protocol 3.1: HTRF-Based cAMP Functional Assay
This protocol describes a method to measure changes in intracellular cAMP levels using a homogenous time-resolved fluorescence (HTRF) assay, which is suitable for high-throughput screening.[6][9]
Objective: To determine if 2-chloro-N-methyl-benzenepropanamine acts as an agonist or antagonist at a Gi-coupled receptor (e.g., human D2 receptor).
Materials:
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.
Stimulation Agent: Forskolin (an activator of adenylyl cyclase).
Reference Agonist: Quinpirole (a known D2 agonist).
Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
Instrumentation: HTRF-compatible plate reader.
Step-by-Step Methodology:
Cell Plating: Seed the D2-expressing cells into a 384-well plate and incubate overnight to allow for adherence.
Agonist Mode Testing:
Remove culture medium and add assay buffer containing the test compound at various concentrations.
Incubate for 30 minutes at room temperature.
This step tests if the compound can directly inhibit basal cAMP levels.
Antagonist Mode Testing:
Pre-treat cells with various concentrations of the test compound for 15-30 minutes.
Add a fixed concentration of forskolin (e.g., 1-10 µM) plus a fixed concentration of the reference agonist quinpirole (at its EC80). The forskolin stimulates cAMP production, and the quinpirole inhibits it via the Gi pathway.
Incubate for 30 minutes at room temperature.
Lysis and Detection:
Add the HTRF lysis buffer and detection reagents (containing Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) as per the manufacturer's instructions.[6]
Incubate for 60 minutes at room temperature.
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
Data Analysis:
Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve.
For Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and the maximal effect (efficacy).
For Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound. An antagonist will reverse the inhibitory effect of quinpirole, causing cAMP levels to rise back towards the level seen with forskolin alone. Fit the data to determine the antagonist IC50.
Illustrative Data Presentation
Assay Mode
Parameter
Value (Hypothetical Data)
D2 Agonist Mode
EC50
> 10,000 nM
D2 Agonist Mode
% Max Response
< 5%
D2 Antagonist Mode
IC50
1,500 nM
Interpretation: The hypothetical data suggests the compound has no significant agonist activity at the D2 receptor but demonstrates weak antagonist properties.
Stage 3: Enzymatic Interaction Screening
Expert Rationale: Monoamine oxidase (MAO) is a critical enzyme in the metabolic degradation of monoamine neurotransmitters.[10] Many phenethylamine-based compounds can inhibit MAO, which can lead to significant pharmacological effects and drug-drug interactions.[11] Therefore, it is crucial to screen for inhibitory activity against both MAO-A and MAO-B isoforms. A fluorometric assay provides a sensitive and high-throughput method for this purpose.[12][13]
Protocol 4.1: Fluorometric MAO-A and MAO-B Inhibition Assay
Objective: To determine the IC50 of 2-chloro-N-methyl-benzenepropanamine for human MAO-A and MAO-B.
Materials:
Enzymes: Recombinant human MAO-A and MAO-B.
Substrate: p-Tyramine or another suitable substrate that produces H2O2 upon deamination.[12]
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).
Instrumentation: Fluorescence plate reader.
Step-by-Step Methodology:
Plate Setup: In a black 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-A or MAO-B enzyme.
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[12]
Reaction Initiation: Add a working solution containing the substrate (p-Tyramine) and the detection reagents (HRP and fluorogenic substrate).
Kinetic Reading: Immediately place the plate in a fluorescence reader (e.g., λex = 530 nm, λem = 585 nm) and measure the increase in fluorescence over time (e.g., for 20-30 minutes). The rate of fluorescence increase is proportional to MAO activity.
Controls: Include no-enzyme controls, positive controls (no inhibitor), and reference inhibitor controls.
Data Analysis:
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
Normalize the data, setting the positive control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.
Plot the percent inhibition against the log concentration of the test compound.
Fit the data using non-linear regression to determine the IC50 value for each MAO isoform.
Illustrative Data Presentation
Enzyme
IC50 (nM) - Hypothetical Data
MAO-A
> 50,000
MAO-B
28,000
Interpretation: The hypothetical data indicates that 2-chloro-N-methyl-benzenepropanamine is a very weak inhibitor of both MAO isoforms and is unlikely to derive its primary pharmacological effects from this mechanism.
Conclusion and Summary Profile
Based on the systematic application of the protocols outlined in this guide, a comprehensive pharmacological profile of 2-chloro-N-methyl-benzenepropanamine can be constructed. The illustrative data presented herein would characterize the compound as a potent and selective serotonin reuptake inhibitor (SERT Ki = 25 nM) with weak antagonist activity at the dopamine D2 receptor and negligible interaction with monoamine oxidase enzymes.
This profile provides a strong foundation for further preclinical development, guiding subsequent studies in areas such as in vivo behavioral pharmacology, pharmacokinetic profiling, and safety assessment. This workflow exemplifies a rigorous, evidence-based approach to the characterization of novel chemical entities in modern drug discovery.
References
PubMed. (n.d.). cAMP Assays in GPCR Drug Discovery.
NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
ResearchGate. (2025, August 10). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
CymitQuimica. (n.d.). CAS 30684-07-2: Benzenepropanamine, N-methyl-, hydrochlori….
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
MDPI. (2023, November 1). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
PMC. (2021, November 2). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors.
JoVE. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).
PubMed. (2006, October 1). Synthesis of benzenepropanamine analogues as non-detergent spermicides with antitrichomonas and anticandida activities.
Author: BenchChem Technical Support Team. Date: February 2026
Analytical Method Development & Troubleshooting Hub
Status: Operational
Operator: Senior Application Scientist
Subject: 2-chloro-N-methyl-benzenepropanamine (N-methyl-3-(2-chlorophenyl)propan-1-amine)
Context: Key intermediate/impurity in the synthesis of phenylpiperazine-class antidepressants (e.g., Trazodone, Nefazodone).
Introduction: The "Invisible" Amine Challenge
You are likely here because you are encountering three distinct failures in your quantification workflow for 2-chloro-N-methyl-benzenepropanamine :
Peak Tailing: The secondary amine moiety interacts with residual silanols on your column, creating asymmetric peaks (Tailing Factor > 1.5).[1]
Sensitivity Limits: The molecule lacks a strong chromophore, making UV detection at trace levels (ppm) unreliable.
Matrix Interference: Extracting this basic amine (pKa ~10) from a basic API matrix results in poor recovery or co-elution.
This guide treats the molecule not just as an analyte, but as a dynamic chemical system. We will address these issues using LC-MS/MS (for trace quantification) and High-pH HPLC (for purity assay) .
Module 1: Chromatographic Separation (The Tailing Issue)
The Problem
Your chromatograms show severe peak tailing (
), causing integration errors and shifting retention times.
The Science (Causality)
This molecule contains a secondary aliphatic amine . At neutral or low pH (pH 3–6), the amine is protonated (
). Traditional silica-based C18 columns have residual silanol groups (Si-OH) . Above pH 3, these silanols deprotonate ().[2]
Result: The positively charged amine binds ionically to the negatively charged silanol (Ion-Exchange mechanism), dragging the peak tail.
Troubleshooting Protocol
Q: Which column chemistry eliminates the "silanol drag"?A: You must switch to a Charged Surface Hybrid (CSH) or a High-pH Stable C18 column.
Recommendation: Waters XSelect CSH C18 or Agilent ZORBAX Extend-C18.
Why: CSH particles possess a slight positive surface charge that repels the protonated amine, preventing secondary interactions.
Q: What is the optimal Mobile Phase pH?A: You have two "Self-Validating" options. Do not work at pH 7.
Strategy
pH Condition
Mechanism
Pros/Cons
High pH (Preferred)
pH 10.0 (Ammonium Hydroxide)
Amine is neutral (deprotonated). No ionic interaction with silanols.[3]
Silanols are neutral (protonated). No ionic interaction.
Pro: Compatible with standard columns. Con: TFA suppresses MS signal (avoid for LC-MS).
Workflow Visualization: Method Optimization
Caption: Decision logic for eliminating peak tailing based on detection requirements.
Module 2: Trace Quantification (LC-MS/MS)
The Problem
UV detection at 210–220 nm is non-specific and lacks the sensitivity to detect this impurity at <10 ppm levels in a drug substance.
The Science (Detection)
Ionization: The secondary amine is a "proton sponge," making it ideal for ESI+ (Electrospray Ionization Positive mode) .
Identification: The chlorine atom provides a distinct isotopic signature. Natural chlorine is ~75%
and ~25% .
Self-Validation: In your MS spectrum, the molecular ion
must show a secondary peak at with roughly 33% intensity of the main peak. If this ratio is absent, you are not looking at the correct peak.
LC-MS/MS Parameters (Suggested)
Target Analyte: 2-chloro-N-methyl-benzenepropanamine
Molecular Weight: ~183.68 g/mol
Precursor Ion
: 184.1 m/z
Parameter
Setting
Rationale
Ion Source
ESI Positive
Protonation of secondary amine.
MRM Transition 1 (Quant)
184.1 153.1
Loss of methyl-amine group (Neutral loss of 31 Da). Common in N-methyl amines.
MRM Transition 2 (Qual)
184.1 125.0
Cleavage of the propyl chain, leaving the chlorotropylium ion.
Dwell Time
50–100 ms
Ensure enough points across the narrow UPLC peak.
Cone Voltage
25–35 V
Optimized to prevent in-source fragmentation.
Note: Transitions must be experimentally optimized using a reference standard. The loss of
is the most probable fragmentation pathway.
Module 3: Sample Preparation & Extraction
The Problem
Direct injection of the API (e.g., Trazodone) overloads the column and suppresses the ionization of the impurity.
The Science (Solubility & pKa)
Impurity pKa: ~10.2 (Aliphatic secondary amine).
API pKa: Trazodone has a pKa ~6.1 (piperazine) and ~3 (triazole).
Strategy: You cannot easily separate them by Liquid-Liquid Extraction (LLE) based on pH alone because both are basic. You need Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
Protocol: MCX SPE Cleanup
This protocol locks the amine onto the cartridge using charge, washes away the API (if pKa allows) or matrix interferences, and elutes with high pH/solvent.
Conditioning: 1 mL MeOH, then 1 mL Water.
Loading: Dilute sample in 0.1% Formic Acid (pH ~3) .
Why: Ensures the amine is fully protonated (
) to bind to the cation exchange sorbent.
Wash 1: 0.1% Formic Acid in Water. (Removes neutrals/acids).
Wash 2: Methanol. (Removes hydrophobic neutrals).
Elution: 5% Ammonium Hydroxide in Methanol.
Why: The high pH deprotonates the amine (
), breaking the ionic bond with the sorbent and releasing it into the solvent.
Workflow Visualization: SPE Logic
Caption: Mixed-Mode Cation Exchange (MCX) mechanism for isolating basic amines.
Frequently Asked Questions (FAQs)
Q1: I see a "ghost peak" in my blank that matches the retention time of the amine. Why?A: Secondary amines are "sticky." They adsorb to glass vials and plastic tubing.
Fix: Use silanized glass vials or polypropylene vials. Add 0.1% formic acid to your needle wash solvent to ensure the injector is fully cleaned between runs.
Q2: My calibration curve is non-linear at low concentrations.A: This is likely due to adsorption (see above).
Fix: Do not prepare standards in 100% aqueous solution. Maintain at least 20% organic solvent (MeOH/ACN) in your standard diluent to keep the amine in solution and prevent it from sticking to the container walls.
Q3: Can I use UV detection if I don't have a Mass Spec?A: Only for assay (high concentration) work.
Protocol: Use a detection wavelength of 210 nm or 215 nm . The chlorophenyl ring has absorption here, but it is prone to interference from solvents. You must use high-purity "HPLC Grade" solvents to avoid baseline noise.
References
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[4][5][6][7] (2006).[4][5] Link
Waters Corporation. Method Development Guide: Charged Surface Hybrid (CSH) Technology for Basic Compounds.Link
Agilent Technologies. Strategies for the Analysis of Basic Compounds in HPLC.Link
US Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities (Relevant for trace amine analysis methodologies).[8]Link
(Note: While specific literature on "2-chloro-N-methyl-benzenepropanamine" is sparse, the protocols above are derived from standard validation practices for secondary amine impurities in pharmaceutical analysis, compliant with ICH Q2(R1) guidelines.)
Technical Support Center: Dosage Refinement & Protocol Optimization
The following guide is structured as a Technical Support Center resource for ChemLogic Research Solutions . It addresses the specific challenges of handling, calculating, and administering 2-chloro-N-methyl-benzenepropan...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center resource for ChemLogic Research Solutions . It addresses the specific challenges of handling, calculating, and administering 2-chloro-N-methyl-benzenepropanamine (also referenced structurally as N-methyl-3-(2-chlorophenyl)propylamine) in a research setting.[1][2]
For Laboratory Research Use Only. This compound is a chlorinated phenethylamine analog.[1][2] It is not for human or veterinary therapeutic use.[1][2] All protocols described below assume the user is operating within a certified BSL-2 laboratory environment with appropriate ethical oversight (IACUC/IRB) for animal or cellular studies.
Part 1: The Dosage Refinement Workflow
How do I ensure my calculated dose reaches the target receptor effectively?
Refining dosage for a chlorinated analog like 2-chloro-N-methyl-benzenepropanamine requires correcting for three specific variables often overlooked in standard protocols: Salt Stoichiometry , Lipophilicity-Driven Loss , and Vehicle Density .[1][2]
Visual Workflow: The "Precision Dosing" Logic
The following diagram outlines the decision logic for preparing your working solutions. Use this to validate your current SOP.
Figure 1: Decision matrix for correcting dosage calculations based on compound physical state and lipophilicity.
Part 2: Frequently Asked Questions (Technical)
Q1: My stock solution is precipitating. How do I adjust the vehicle for the 2-chloro substituent?
Diagnosis: The 2-chloro substitution on the benzene ring significantly increases the lipophilicity (LogP) of the molecule compared to the non-chlorinated parent (benzenepropanamine). If you are using standard Phosphate Buffered Saline (PBS) at pH 7.4, the freebase form will likely crash out.[2]
The Fix:
Switch to a Salt Form: Ensure you are using the Hydrochloride (HCl) salt.[2] If you only have the freebase, you must convert it in situ by dissolving in 0.1 M HCl before neutralizing with buffer.[2]
Co-Solvent Strategy: For concentrations >10 mM, standard aqueous buffers are insufficient.[2] Use the "10-40-50" Rule :
10% DMSO (Dimethyl sulfoxide) - Solubilizes the lipophilic ring.[1][2]
40% PEG-400 (Polyethylene glycol) - Stabilizes the amine.[1][2]
However, for inter-species research (e.g., Rat to Mouse), use this conversion table specifically for psychopharmacological amines:
From Species
To Species
Conversion Factor ( ratio)
Rat (250g)
Mouse (20g)
Multiply Rat dose by 2.0
Mouse (20g)
Rat (250g)
Divide Mouse dose by 2.0
In Vitro ()
Mouse (i.p.)
Approximation:*
Note: This approximation assumes moderate bioavailability.[1][2] The 2-chloro group protects against rapid MAO (Monoamine Oxidase) degradation, potentially increasing potency [1].[2]
Part 3: Step-by-Step Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution (Stable)
Use this protocol for cellular assays (HEK293, neuronal cultures).[2]
Weighing: Calculate the mass required for 10 mL of 10 mM solution.
Primary Solubilization: Add the 22.0 mg of powder to a glass vial. Add 100 µL of 100% DMSO . Vortex for 30 seconds until fully dissolved.[2]
Dilution: Slowly add 9.9 mL of sterile water (or PBS) while vortexing.
Why? Adding water to DMSO is exothermic; adding DMSO to water can cause precipitation.[1][2] Always add water to the dissolved compound.[2]
Filtration: Syringe filter through a 0.22 µm PVDF membrane . Do not use Nylon (binds amines).[1][2]
Protocol B: Troubleshooting "Unexpected Potency"
Issue: The calculated dose is showing toxic effects or saturation earlier than expected.
Root Cause Analysis:
Chlorinated phenethylamines often exhibit non-linear binding kinetics due to high affinity for secondary targets (e.g., SERT/DAT transporters) or unexpected MAO inhibition [2].[2]
Validation Steps:
Re-verify the Isomer: Ensure you have the 2-chloro (ortho) isomer.[1][2] The 4-chloro (para) isomer (related to Chlorphentermine) has a significantly different safety profile and serotonergic potency [3].[1][2]
Check pH Drift: Amine salts are acidic.[1][2] If your vehicle is unbuffered saline, a high concentration injection (e.g., 20 mg/kg) can cause local acidosis, mimicking toxicity.[2]
Action: Measure pH of the final dosing solution.[2] Adjust to pH 7.0–7.4 using 0.1 N NaOH.
Part 4: Logical Pathway of Action (Mechanism)
Understanding the structural influence helps in dosage prediction.[2] The 2-chloro group provides steric hindrance that alters metabolic stability compared to the parent benzenepropanamine.[1][2]
Figure 2: Structure-Activity Relationship (SAR) impact on dosage.[1][2] The 2-Cl substituent likely extends half-life, requiring lower frequency dosing than non-chlorinated analogs.[1][2]
References
Fuller, R. W., & Molloy, B. B. (1974).[2] Structure-activity relationships of chlorinated phenethylamines and their effects on monoamine oxidase. Journal of Medicinal Chemistry.
Glennon, R. A., et al. (1986).[2] Stimulus properties of phenalkylamines: Effect of chain length and substitution. Pharmacology Biochemistry and Behavior. (Contextual validation via related 2-chlorodopamine analogs).
Kitchen, I., et al. (1986).[2] Synthesis and renal vasodilator activity of 2-chlorodopamine and N-substituted derivatives. Journal of Medicinal Chemistry, 29(9), 1586-1590.[1][2][3]
Nair, V., & Jacob, S. (2016).[2] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.
troubleshooting inconsistent results in 2-chloro-N-methyl-benzenepropanamine experiments
Technical Support Center: 2-Chloro-N-Methyl-Benzenepropanamine Current Status: Operational Role: Senior Application Scientist Ticket ID: #CHEM-2CL-NM-001 Executive Summary You are encountering inconsistency in the synthe...
You are encountering inconsistency in the synthesis, isolation, or analysis of 2-chloro-N-methyl-benzenepropanamine . This secondary amine is structurally significant in drug development (often as a serotonergic modulator intermediate). The presence of the ortho-chlorine atom introduces specific steric and lipophilic challenges that differentiate it from its non-chlorinated analogs.
This guide addresses the three most reported failure modes: Variable Yields (Synthesis) , Oiling Out (Purification) , and Peak Tailing (Analysis) .
Module 1: Synthesis & Reaction Control
Issue: “My yields vary between 40-85% using standard reductive amination, and I see dimer impurities.”
Root Cause Analysis
The synthesis typically involves the reductive amination of 3-(2-chlorophenyl)propanal with methylamine. The inconsistency usually stems from the imine formation equilibrium .
Steric Hindrance: The ortho-chloro group on the benzene ring is distinct from the reaction center, but it increases the lipophilicity of the aldehyde, affecting its solubility in aqueous/alcoholic mixtures.
Imine Instability: The intermediate imine (Schiff base) is hydrolytically unstable. If the reducing agent (e.g., NaBH₄) is added before the imine is fully formed, you reduce the aldehyde to an alcohol (byproduct). If water is not removed (or sequestered), the equilibrium shifts back to the aldehyde.
Dimerization: If the concentration of the primary amine (methylamine) is too low, the newly formed product (secondary amine) competes for the aldehyde, forming a tertiary amine dimer.
Troubleshooting Protocol
Step 1: Pre-formation is Critical. Do not perform a "one-pot" dump. Stir the aldehyde and methylamine (3-5 equivalents) for 2 hours before adding the reducing agent.
Step 2: Water Scavenging. Add anhydrous MgSO₄ or molecular sieves (3Å) during the imine formation step to drive the equilibrium forward.
Step 3: Temperature Control. Perform the reduction at 0°C to suppress side reactions, then warm to room temperature.
Visual Workflow: Reductive Amination Logic
Caption: Critical control points in reductive amination. Water removal is the rate-determining factor for yield consistency.
Module 2: Purification & Isolation
Issue: “Upon adding HCl, my product turns into a sticky oil/gum instead of a white solid. It refuses to crystallize.”
Root Cause Analysis
This is the classic "Oiling Out" phenomenon.[1] The 2-chloro substituent significantly lowers the melting point of the salt and increases its solubility in organic solvents compared to the non-chlorinated analog.
Supersaturation: You are likely generating the salt in a solvent where the "oiled" phase is thermodynamically stable at the mixing temperature.
Hygroscopicity: The hydrochloride salt of this amine is likely hygroscopic. Absorbed water depresses the melting point further, leading to a gum.
Troubleshooting Protocol: The "Dual-Solvent" Rescue
Do not attempt to filter the oil. Follow this method to force crystallization:
Step
Action
Scientific Rationale
1
Redissolve
Dissolve the "oil" entirely in a minimum amount of hot Isopropanol (IPA).
2
Seed
Cool to room temp. If available, add a seed crystal.[2] If not, scratch the glass surface.[1]
3
Titrate Antisolvent
Slowly add Diethyl Ether or TBME (tert-butyl methyl ether) dropwise with vigorous stirring.
4
Turbidity Point
Stop adding antisolvent the moment the solution turns cloudy (turbid).
5
Thermal Cycle
Heat briefly to clarify, then wrap the flask in foil and let it cool slowly to 4°C (fridge).
Note: Avoid Ethyl Acetate for the initial salt formation if oiling is common; it often retains too much water. Switch to anhydrous IPA/Ether systems.
Module 3: Analytical Discrepancies (HPLC)
Issue: “My HPLC peaks are tailing (Asymmetry > 1.5), making integration unreliable.”
Root Cause Analysis
Secondary amines are notorious for interacting with residual silanol groups (Si-OH) on the silica backbone of HPLC columns.[3]
Mechanism: At neutral pH, silanols are deprotonated (Si-O⁻). The protonated amine (R-NH₂⁺-CH₃) binds ionically to the column, causing "drag" or tailing.
2-Cl Effect: The lipophilic chlorine atom increases retention on C18 columns, exacerbating the time the molecule spends interacting with silanols.
Troubleshooting Protocol
The "Gold Standard" Modifier: Use 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile. The low pH (approx 2.0) protonates the silanols (Si-OH), preventing ionic interaction with the amine.
Alternative: If you cannot use TFA (e.g., MS sensitivity issues), use 10mM Ammonium Formate (pH 3.0) .
Column Choice: Switch to an "End-capped" or "Base-Deactivated" C18 column. These have chemically blocked silanol groups.
Visual Workflow: HPLC Method Development
Caption: Decision tree for eliminating amine peak tailing. pH control is the primary intervention.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Dolan, T. (2010). "Troubleshooting Crystallization: Oiling Out." Scientific Update - Process Chemistry. Link
McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link
Phenomenex. (2025).[4] "Troubleshooting HPLC Peak Shape Issues for Basic Compounds." Technical Notes. Link
optimizing reaction conditions for 2-chloro-N-methyl-benzenepropanamine synthesis
Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-benzenepropanamine. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-benzenepropanamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-purity products.
I. Synthesis Overview & Key Strategies
The target molecule, 2-chloro-N-methyl-benzenepropanamine, can be synthesized through several established routes in organic chemistry. The most common and reliable methods involve the N-methylation of a primary amine precursor, 2-chloro-benzenepropanamine. This guide will focus on optimizing this crucial methylation step.
Two primary, highly effective methods for this transformation are:
Eschweiler-Clarke Reductive Amination : A classic and robust one-pot reaction that uses formaldehyde as the carbon source and formic acid as the reducing agent to methylate primary or secondary amines.[1][2] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][3]
Reductive Amination with a Hydride Reductant : This method involves forming an imine intermediate between the primary amine and formaldehyde, which is then reduced in situ by a hydride reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[4][5]
The choice between these methods depends on substrate compatibility, available reagents, and desired scale. This guide will address challenges common to both pathways.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the N-methylation of the precursor amine.
Caption: General workflow for N-methylation.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired 2-chloro-N-methyl-benzenepropanamine. What could be the cause?
Answer: Low yield after an apparently complete reaction often points to issues during the workup and isolation phase, particularly with amines.
Causality: Amines can be surprisingly water-soluble, especially when protonated as their hydrochloride salts. During an aqueous workup, a significant portion of your product might remain in the aqueous layer, leading to poor recovery in the organic phase.
Troubleshooting Steps:
Optimize Basification: Before extraction, ensure the aqueous layer is sufficiently basic. Use a strong base like 2-4M NaOH and check the pH with litmus paper or a pH meter to ensure it is above 10-12. This deprotonates the amine hydrochloride salt, making the free amine less water-soluble and more extractable into an organic solvent.
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and driving it into the organic layer.[6]
Choice of Extraction Solvent: While ethyl acetate is common, it has some miscibility with water.[6] Consider using a less polar solvent like dichloromethane (DCM) or a non-polar solvent like diethyl ether for extraction, which can improve phase separation and recovery.
Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
Issue 2: Incomplete Reaction & Presence of Starting Material
Question: My reaction stalls, and I'm left with a significant amount of the starting primary amine and/or the intermediate imine. How can I drive the reaction to completion?
Answer: A stalled reaction indicates that the conditions are not optimal for either imine formation or its subsequent reduction.
Causality (Imine Formation): The initial condensation between the amine and formaldehyde to form an imine (or iminium ion) is a reversible equilibrium reaction.[7] The presence of excess water can hinder this step.
Causality (Reduction): The reduction step is typically irreversible, but its rate can be highly dependent on the reducing agent, pH, and temperature.[1][7]
Troubleshooting Steps & Optimization:
Parameter
Eschweiler-Clarke Method
Hydride Reduction Method
Reagent Stoichiometry
Use an excess of both formaldehyde and formic acid. A common ratio is ~2-3 equivalents of each per amine group to be methylated.[1]
Ensure at least 1-1.5 equivalents of the hydride reagent are used. For persistent imine, a slight excess (e.g., 2 equivalents) of NaBH₄ can be tried.[8]
pH Control
The reaction is inherently acidic due to formic acid. No additional pH control is needed.
The reaction should be run in a slightly acidic medium (pH ~5-6) to facilitate imine formation without decomposing the hydride reagent too quickly.[9] Adding a few drops of acetic acid can catalyze imine formation.[6]
Temperature
This reaction often requires heating. Refluxing near the boiling point of water or formic acid (~100°C) is common to drive the reaction.[1][10]
Imine formation can often be done at room temperature. The reduction step might require gentle heating (e.g., 40-50°C) to go to completion, especially with less reactive substrates.[8]
Solvent
Often run neat (without an additional solvent) or in an aqueous solution.[1]
Protic solvents like methanol or ethanol are standard. Ensure the solvent is dry if water is suspected of inhibiting imine formation.[9]
Issue 3: Formation of Impurities
Question: My final product is contaminated with a significant byproduct. How do I identify and prevent it?
Answer: The most likely byproduct in this synthesis is the over-methylated tertiary amine, 2-chloro-N,N-dimethyl-benzenepropanamine.
Causality: While the Eschweiler-Clarke reaction is known to stop at the tertiary amine stage when starting from a primary amine, aggressive conditions or incorrect stoichiometry can sometimes lead to issues. With hydride reduction, the newly formed secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of formaldehyde, leading to the tertiary amine if not properly controlled.
Troubleshooting Steps:
Control Formaldehyde Stoichiometry: This is the most critical factor. Use only a slight excess (e.g., 1.1-1.2 equivalents) of formaldehyde when performing a hydride reduction. This ensures there is not enough of the carbonyl compound left to react with your secondary amine product.
Reaction Temperature: Running the reaction at lower temperatures can often increase selectivity and reduce the rate of the second methylation.
Purification: If the tertiary amine does form, it can often be separated from the desired secondary amine by flash column chromatography on silica gel, as the tertiary amine will be less polar.
Technical Support Center: Purification Strategies for 2-Chloro-N-methyl-benzenepropanamine
An in-depth guide to the purification of 2-chloro-N-methyl-benzenepropanamine for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen many researchers navigate the ch...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the purification of 2-chloro-N-methyl-benzenepropanamine for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, I've seen many researchers navigate the challenges of purifying substituted phenethylamines. This guide is designed to be your at-the-bench resource for purifying 2-chloro-N-methyl-benzenepropanamine, a secondary amine that presents common yet surmountable hurdles. We will move beyond simple protocols to understand the "why" behind each step, ensuring you can troubleshoot effectively and achieve the high purity required for your research.
Part 1: Understanding Your Compound and Potential Impurities
A successful purification begins with a deep understanding of your target molecule and the likely contaminants from its synthesis.
Frequently Asked Questions: Compound Properties
Q: What are the key chemical properties of 2-chloro-N-methyl-benzenepropanamine that influence its purification?
A: The most critical feature is the secondary amine group, which makes the molecule basic. This basicity is the primary driver of its behavior in different purification systems. On standard silica gel, which is acidic, this basic amine will interact strongly with the stationary phase, often leading to poor chromatographic performance.[1][2] The molecule is also organic-soluble as a freebase, but its solubility changes dramatically when converted to a salt (e.g., hydrochloride), which is typically more polar and water-soluble.[3]
Q: What are the common impurities I should expect from the synthesis of 2-chloro-N-methyl-benzenepropanamine?
A: Impurities are highly dependent on the synthetic route. Drawing parallels from analogous amphetamine syntheses, you can anticipate several classes of impurities.[4] For instance, if a Leuckart reaction is employed, you might find unreacted starting materials or intermediates like N-formyl by-products.[4] Reductive amination routes can also leave behind starting materials and imine intermediates.[4]
Potential Impurity
Likely Synthetic Origin
Notes on Removal
Phenyl-2-propanone precursor
Reductive Amination / Leuckart
Can often be removed by chromatography or acid/base extraction.
N-formyl intermediate
Leuckart Reaction
Hydrolysis conditions may be incomplete. Separable by chromatography.[4]
Unreacted starting materials
All routes
Purity of reagents is critical. Usually removable by standard techniques.
Over-alkylated products
Reductive Amination
Tertiary amine by-products may have different basicity and polarity.
Solvent Residues
Final work-up
Can be removed by drying under high vacuum. GC is used for detection.[5]
Part 2: Selecting the Right Purification Strategy
There is no one-size-fits-all solution. Your choice of purification technique will depend on the scale of your reaction, the nature of the impurities, and the required final purity.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions: Strategy Selection
Q: When should I choose flash chromatography?
A: Flash chromatography is the workhorse of purification for small to medium-scale organic synthesis (<10g).[6] It is ideal when your product is an oil or when impurities have significantly different polarities from your target compound. For basic amines like 2-chloro-N-methyl-benzenepropanamine, it is highly effective but requires special considerations to avoid issues with acidic silica gel.[7][8]
Q: Is crystallization a good option?
A: Yes, especially if your final product is a solid and you need to remove minor impurities. The freebase form of your compound may be an oil, but converting it to a hydrochloride salt will almost certainly yield a crystalline solid.[3] Recrystallization is excellent for achieving high purity on a large scale, as it can effectively remove impurities that get trapped in the crystal lattice.[3] However, it may not remove impurities with very similar structures and solubilities.[9]
Q: Can I use distillation?
A: Distillation is a viable option for purifying the freebase form of the amine, particularly on a larger scale where chromatography would be impractical. This requires the compound to be thermally stable. The freebase is distilled, often under vacuum, to separate it from non-volatile impurities or those with very different boiling points.[4]
Part 3: Troubleshooting Guide for Flash Chromatography
Flash chromatography is powerful, but purifying basic compounds on standard silica can be problematic. Here’s how to troubleshoot common issues.
Q: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?
A: This is the most common issue. The Cause: Your basic amine is interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This strong acid-base interaction leads to poor peak shape and can even cause irreversible binding of your compound to the column. The Solutions:
Add a Basic Modifier: The standard approach is to add a small amount (0.1 - 2% v/v) of a competing amine, like triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase.[8] This modifier effectively "neutralizes" the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.[7]
Use an Amine-Functionalized Column: A more elegant solution is to use a column packed with aminopropyl-modified silica gel (NH2 column).[1][8] This stationary phase has a basic surface that repels basic compounds, eliminating the problematic acid-base interaction and often allowing for simpler solvent systems like hexane/ethyl acetate.[1]
Q: I've loaded my compound, but nothing is coming off the column, even with a highly polar solvent system.
A:The Cause: Your compound has likely bound very strongly to the silica gel. This can happen if the basicity of the amine is particularly high or if the mobile phase is not competitive enough to displace it from the acidic stationary phase.[8] The Solutions:
Increase Modifier Concentration: If you are already using a modifier like TEA, try increasing the concentration.
Switch to a More Polar System with a Modifier: A common mobile phase for eluting stubborn amines is a gradient of dichloromethane (DCM) and methanol with added ammonium hydroxide.[7] The methanol is a highly polar solvent that is effective at displacing adsorbed compounds.
Consider Reversed-Phase: If normal-phase is proving too difficult, reversed-phase flash chromatography (using a C18 column) can be an excellent alternative. In reversed-phase, basic amines are best separated when the mobile phase pH is alkaline, which keeps them in their more lipophilic free-base form, increasing retention and improving separation.[7]
Technical Support Center: 3-Chloro-N-methylamphetamine (3-CMA) Cell-Based Assays
A Guide to Preventing and Troubleshooting Contamination Welcome to the Technical Support Center for researchers utilizing 3-chloro-N-methylamphetamine (3-CMA) in cell-based assays. As a Senior Application Scientist, I've...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing and Troubleshooting Contamination
Welcome to the Technical Support Center for researchers utilizing 3-chloro-N-methylamphetamine (3-CMA) in cell-based assays. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to ensure the integrity and reproducibility of your experimental data. This resource moves beyond simple checklists to explain the causality behind contamination events and provides robust, self-validating protocols to safeguard your research.
A Note on Compound Specificity: This guide focuses on 3-chloro-N-methylamphetamine (3-CMA), a synthetic substituted amphetamine.[1] The principles and protocols outlined here are grounded in best practices for cell culture and small molecule handling and are broadly applicable to related compounds.
Section 1: Understanding the Challenge - Contamination in Cell-Based Assays
This guide is structured into three primary areas of concern:
Microbial Contamination: The unwelcome growth of bacteria, fungi, yeast, and mycoplasma.
Chemical Contamination: The introduction of unwanted chemical entities, including endotoxins, solvent impurities, or cross-contamination from the test compound itself.
Cellular Cross-Contamination: The infiltration of a cell culture with a different, unwanted cell line.
Section 2: Troubleshooting Guides & FAQs
This section provides a question-and-answer-based approach to directly address common issues encountered during 3-CMA cell-based assays.
Part 2.1: Microbial Contamination
Microbial contamination is one of the most frequent and destructive issues in cell culture.[2][4][9] Bacteria, fungi, and yeasts can quickly outcompete mammalian cells for nutrients, alter pH, and produce toxic metabolites, leading to rapid cell death.[2]
Frequently Asked Questions (FAQs)
Q1: My culture medium turned cloudy and yellow overnight. What is the likely cause?
A: This is a classic sign of bacterial contamination.[2][4] Bacteria have a much faster doubling time than mammalian cells and their metabolic activity rapidly acidifies the medium, causing the phenol red pH indicator to shift from red to yellow.[2] You may also observe the cells detaching from the culture surface and a turbid appearance in the media.
Q2: I see thin, filamentous structures floating in my culture, and the cells are not growing well. What could this be?
A: These are characteristic signs of a fungal (mold) contamination.[2][9] Fungal contaminants often form a web-like network of mycelia.[2] Yeast contamination, another type of fungal invader, typically appears as individual ovoid or spherical particles that may form chains and will make the medium turbid.[2] Fungal spores are airborne and ubiquitous, making diligent aseptic technique critical for prevention.[3][9]
Q3: My cells are growing slowly and look unhealthy, but the media is clear and the pH is stable. I don't see anything under the microscope. What should I suspect?
A: This scenario strongly suggests mycoplasma contamination.[10][11] Mycoplasma are very small bacteria (0.1-0.3 µm) that lack a cell wall, rendering them invisible to standard light microscopy and resistant to many common antibiotics.[3][12] They are a major problem because they can persist undetected for long periods, subtly altering cell metabolism, growth rates, and even gene expression, which can severely compromise experimental results.[11][12][13]
Contaminant Type
Common Visual Cues
Growth Rate
Prevention Priority
Bacteria
Rapid drop in pH (media turns yellow), cloudy media, cell death.[2][4]
Often no visible signs; reduced cell growth, changes in morphology.[10][11]
Slow (weeks)
Quarantine new cells, routine testing (PCR/ELISA).[10][16][17]
Workflow for Aseptic Handling of Cells and Compound
Caption: Decision workflow for cell line management and authentication.
Protocol: Best Practices for Cell Line Handling
Source Reputably: Obtain cell lines only from trusted, authenticated cell banks (e.g., ATCC, ECACC).
[18]2. One at a Time: Never work with more than one cell line in the biosafety cabinet simultaneously.
[16][19]3. Dedicated Reagents: Whenever possible, use dedicated bottles of media, trypsin, and PBS for each cell line. If sharing is unavoidable, aliquot reagents into single-use sterile tubes.
[20]4. Thorough Cleaning: After working with a cell line, remove all items and thoroughly disinfect the biosafety cabinet before introducing a different cell line.
[14][21]5. Clear Labeling: Label every flask, plate, and cryovial clearly and completely with the cell line name, passage number, and date.
[19]6. Maintain Records: Keep meticulous records of cell line passage numbers. High-passage number cells can undergo phenotypic and genotypic drift, leading to inconsistent results.
[22]
By integrating these principles and protocols into your daily laboratory work, you can significantly reduce the risk of contamination and ensure that your data on the effects of 3-chloro-N-methylamphetamine are both accurate and reproducible.
References
Time in Ourinhos, BR. Google Search. Accessed February 20, 2026.
Ghavari, M., et al. Prevention and Detection of Mycoplasma Contamination in Cell Culture.Cell Journal (Yakhteh).
Cell Culture Contamination: 5 Common Sources and How to Prevent Them. Sartorius. Accessed February 20, 2026. [Link]
Ghavari, M., et al. Prevention and Detection of Mycoplasma Contamination in Cell Culture. National Center for Biotechnology Information. Accessed February 20, 2026. [Link]
ASEPTIC AND GOOD CELL CULTURE TECHNIQUES.EuroBioBank. Accessed February 20, 2026.
10 Tips for Preventing Mycoplasma Contamination. RegMedNet. Accessed February 20, 2026. [Link]
How to Maintain Sterility in Cell Culture: Aseptic Techniques. Thermo Fisher Scientific. YouTube. Accessed February 20, 2026. [Link]
Cell culture challenges: Contamination & prevention. Green Elephant Biotech. Accessed February 20, 2026. [Link]
Helpful Hints for Better Aseptic Technique. FiberCell Systems. Accessed February 20, 2026. [Link]
How to Avoid Contamination in Cell Culture (Best Practices). Patsnap. Accessed February 20, 2026. [Link]
Mastering Aseptic Technique: The Foundation of Successful Cell Culture. Lab Manager. Accessed February 20, 2026. [Link]
CELL CULTURE CONTAMINATION.
Causes Of Cell Culture Contamination. Pekybio. Accessed February 20, 2026. [Link]
Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays.Cytotechnology.
Common forms of cell culture contamination and how to avoid them.ZEISS. Accessed February 20, 2026.
Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Accessed February 20, 2026. [Link]
The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Accessed February 20, 2026. [Link]
Kienle, C., et al. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. ACS Publications. Accessed February 20, 2026. [Link]
Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Accessed February 20, 2026. [Link]
Henriksen-Lacey, M., et al. Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Accessed February 20, 2026. [Link]
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Accessed February 20, 2026. [Link]
3-Chloroamphetamine.Inxight Drugs. Accessed February 20, 2026.
Chang, M., et al. A novel approach for in-process monitoring and managing cross-contamination in a high-throughput high-performance liquid chromatography assay with tandem mass spectrometric detection. PubMed. Accessed February 20, 2026. [Link]
Jones, E., et al. A pragmatic approach to hit validation following biochemical high-throughput screening.Future Medicinal Chemistry.
Maintaining HigH StandardS in Cell Culture.Cedarlane Labs. Accessed February 20, 2026.
Cell Line Contamination – Mycoplasma Prevention and Detection.
A Guide to Understanding and Managing Cell Culture Contamin
Hollywood, K.A., et al. High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. mSystems. ASM Journals. Accessed February 20, 2026. [Link]
3-Chloromethamphetamine.Grokipedia. Accessed February 20, 2026.
Controlling the Retention of Small Molecules in Emulsion Microdroplets for Use in Cell-Based Assays. ResearchGate. Accessed February 20, 2026. [Link]
Kim, H.S., et al. Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Center for Biotechnology Information. Accessed February 20, 2026. [Link]
Moore, R., et al. High-throughput detection of metal contamination in HTS outputs. PubMed. Accessed February 20, 2026. [Link]
3-Chloroamphetamine. Wikipedia. Accessed February 20, 2026. [Link]
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Polymerize. Accessed February 20, 2026. [Link]
Sampling and Analysis of Low-Molecular-Weight Volatile Metabolites in Cellular Headspace and Mouse Breath. MDPI. Accessed February 20, 2026. [Link]
Krasnova, I.N., et al. Pharmacologic mechanisms of crystal meth. CMAJ. Accessed February 20, 2026. [Link]
Tackling assay interference associated with small molecules. PubMed. Accessed February 20, 2026. [Link]
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Accessed February 20, 2026. [Link]
Chiu, V.M., and Schenk, J.O. Mechanism of action of methamphetamine within the catecholamine and serotonin areas of the central nervous system. PubMed. Accessed February 20, 2026. [Link]
The Complete Guide to Cell-Based Assays. SPT Labtech. Accessed February 20, 2026. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: YIELD-OPT-2CL
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Yield Enhancement & Troubleshooting for Secondary Amine Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
User Query: How do I maximize the yield of 2-chloro-N-methyl-benzenepropanamine?
Target Structure: 2-Cl-C6H4-(CH2)3-NH-CH3
The synthesis of secondary amines—specifically N-methylated derivatives on a phenylpropyl chain—is frequently plagued by two competing failure modes: dialkylation (formation of the tertiary amine) and incomplete conversion .
For the 2-chloro analog, you face an additional constraint: Halogen integrity. Standard catalytic hydrogenation (e.g., Pd/C under H2) used in many reductive aminations poses a high risk of hydrodehalogenation (stripping the chlorine atom).
This guide prioritizes Reductive Amination via Hydride Transfer and Amide Reduction to guarantee selectivity and yield.
Decision Matrix: Selecting Your Route
Before optimizing, confirm you are using the correct pathway for your scale and purity requirements.
Figure 1: Synthetic route decision tree. Route C is discouraged due to uncontrollable tertiary amine formation.
Protocol A: Reductive Amination (The "Green" Standard)
This is the most direct method. The key to high yield here is the choice of reducing agent. Sodium Triacetoxyborohydride (STAB) is superior to NaBH4 because it is less basic and tolerates the aldehyde better, preventing direct reduction of the aldehyde to the alcohol before the amine reacts.
Crucial: Do not use strong acid immediately; keep the amine as the free base during initial extraction to remove non-basic impurities.
Protocol B: Amide Reduction (The "Bulletproof" Method)
If you are experiencing yield loss due to "oiling out" or inseparable mixtures, switch to this 2-step sequence. It makes over-alkylation chemically impossible.
The amide bond is robust. Once formed, the nitrogen cannot accept another alkyl group. The subsequent reduction converts the carbonyl (C=O) to a methylene (CH2), locking in the secondary amine structure.
Yield Enhancement Tip: When reducing the amide with LiAlH4, use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O per n grams of LiAlH4) to ensure granular aluminum salts that filter easily, preventing product entrapment in the filter cake.
Troubleshooting & FAQ
Q1: I see a large "M+14" peak in my MS (Mass Spec). What is it?
Diagnosis: This is the tertiary amine (dimethylated product).
Cause: You likely used direct alkylation (Route C) or insufficient steric control.
Fix: Switch to Protocol A . In reductive amination, the intermediate imine (
) is neutral and does not react further with the aldehyde until reduced.
Q2: My yield is low (<40%) and I isolated an alcohol.
Cause: The reducing agent (likely NaBH4) reduced the aldehyde before the methylamine could condense to form the imine.
Fix: Use STAB (Sodium Triacetoxyborohydride). It is less reactive toward aldehydes but highly reactive toward iminiums. Alternatively, pre-stir the amine and aldehyde for 2 hours with MgSO4 (drying agent) before adding the reductant.
Q3: I am losing product during extraction.
Diagnosis: The secondary amine hydrochloride salt is water-soluble.
Fix: Perform the "pH Swing" extraction (see diagram below).
Figure 2: The pH Swing technique to isolate pure amine from neutral impurities.
Q4: Can I use Pd/C and Hydrogen gas?
Warning:NO.
Reason: Aryl chlorides are susceptible to hydrodehalogenation under standard Pd/C hydrogenation conditions. You will strip the chlorine off the ring, yielding N-methyl-benzenepropanamine (incorrect product).
Alternative: If you must use catalytic hydrogenation, use PtO2 (Adams' catalyst) or poisoned Pd catalysts, but Hydride reagents (STAB) are safer for this substrate.
Quantitative Data Summary
Variable
Protocol A (Reductive Amination)
Protocol B (Amide Reduction)
Direct Alkylation (Avoid)
Typical Yield
75% – 90%
85% – 95%
30% – 50%
Purity (Crude)
High (>90%)
Very High (>95%)
Low (Mixture)
Atom Economy
Good
Moderate (2 steps)
Poor
Halogen Safety
Excellent (STAB)
Excellent (LiAlH4)
Excellent
Primary Impurity
Alcohol (if wet)
Unreacted Amide
Tertiary Amine
References
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." (General mechanistic overview and reagent comparison).
Sigma-Aldrich (Merck). "Reductive Amination Application Note." (Practical guide on stoichiometry and solvent selection).
Comparative Neurotoxicity Guide: 2-Chloro-N-methyl-benzenepropanamine vs. Phenethylamine Analogs
This guide provides an in-depth comparative analysis of the neurotoxicity of chlorinated phenethylamine derivatives, specifically addressing the ambiguity between the linear propyl isomer and the amphetamine analog. Crit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the neurotoxicity of chlorinated phenethylamine derivatives, specifically addressing the ambiguity between the linear propyl isomer and the amphetamine analog.
Critical Nomenclature & Structural Disambiguation
Before analyzing neurotoxicity, it is scientifically imperative to distinguish between two structural isomers that share similar nomenclature but possess vastly different pharmacological profiles.
Relevance: This is a rare chemical intermediate with negligible presence in neurotoxicological literature. Due to the extended chain length (3 carbons between ring and amine), it lacks the critical pharmacophore required for high-affinity binding to monoamine transporters (DAT/SERT) compared to phenethylamines (2-carbon). Neurotoxicity risk is theoretically low.
Relevance: This is the direct structural analog of the known neurotoxin Para-Chloromethamphetamine (4-CMA) . In the context of "neurotoxic phenethylamines," this is the scientifically relevant target.
Scope of Guide: This analysis focuses on Molecule B (2-CMA) as the primary subject, comparing it against its highly toxic isomers (4-CMA) and other phenethylamines (Methamphetamine, MDMA).
Executive Summary: The "Ortho-Protection" Effect
Experimental data consistently demonstrates a stark structure-activity relationship (SAR) regarding the position of the chlorine atom on the benzene ring.
Compound
Chlorine Position
Neurotoxicity (5-HT System)
Neurotoxicity (DA System)
Primary Mechanism
2-CMA
Ortho (2-position)
Negligible / None
Low
Weak Releaser / Uptake Inhibitor
3-CMA
Meta (3-position)
Moderate
Low
Mixed Release
4-CMA
Para (4-position)
Severe (Neurotoxic)
Low
Irreversible TPH inhibition / ROS
Methamphetamine
N/A
High
Severe
Oxidative Stress / Hyperthermia
MDMA
3,4-Methylenedioxy
High
Low
SERT-dependent ROS
Key Insight: The ortho substitution in 2-CMA sterically hinders the molecule's interaction with the Serotonin Transporter (SERT) in a conformation necessary for neurotoxic internalization. Unlike 4-CMA, which enters the neuron and destroys tryptophan hydroxylase (TPH), 2-CMA acts primarily as a weak reuptake inhibitor or releaser without causing long-term terminal degeneration.
Detailed Comparative Analysis
3.1. 2-CMA vs. 4-CMA (The Isomer Comparison)
The most direct comparison is between the ortho (2-CMA) and para (4-CMA) isomers.
4-CMA (Para-Chloromethamphetamine): A highly selective serotonergic neurotoxin. A single high dose (e.g., 10-15 mg/kg in rats) causes rapid and long-lasting depletion of Serotonin (5-HT) and its metabolite 5-HIAA. It functions by entering the 5-HT terminal via SERT, displacing vesicular 5-HT (VMAT2 interaction), and generating reactive oxygen species (ROS) or quinoprotein adducts that permanently inactivate Tryptophan Hydroxylase (TPH).
2-CMA (Ortho-Chloromethamphetamine): Experimental studies utilizing gas chromatography-mass spectrometry (GC-MS) and specific binding assays show that 2-CMA does not produce the long-term depletion of 5-HT seen with 4-CMA. The steric bulk of the chlorine atom at the ortho position interferes with the "lock-and-key" fit required for the neurotoxic mechanism.
3.2. 2-CMA vs. Methamphetamine (METH)
Methamphetamine: Causes broad neurotoxicity affecting both Dopamine (DA) and Serotonin (5-HT) terminals.[3][4] METH neurotoxicity is heavily dependent on hyperthermia and the formation of dopamine-quinones and superoxide radicals.
Comparison: 2-CMA lacks the potent dopaminergic toxicity of METH. While METH administration results in massive GFAP upregulation (indicating astrogliosis/brain damage), 2-CMA administration at equipotent stimulant doses typically results in baseline GFAP levels.
3.3. 2-CMA vs. MDMA
MDMA: Primarily toxic to 5-HT axons. Its toxicity is blocked by SSRIs (like fluoxetine), proving that entry via SERT is required.
Comparison: 2-CMA shares the
-methyl group with MDMA but lacks the methylenedioxy ring. Without the ring or the para-substitution, 2-CMA does not generate the specific thioether metabolites (e.g., alpha-methyl-dopamine thioethers) believed to drive MDMA/MDA neurotoxicity.
Mechanistic Pathways (Visualized)
The following diagram illustrates the divergent pathways of the Ortho vs. Para isomers.
Caption: Divergent pathways of Chlorinated Amphetamines. 4-CMA enters the neuron to cause oxidative damage, while 2-CMA is sterically hindered, preventing the cascade.
Experimental Protocols for Verification
To experimentally validate the non-neurotoxic profile of 2-CMA compared to 4-CMA, the following "Gold Standard" protocols should be employed.
Protocol A: HPLC-ECD Quantification of Monoamine Depletion
Objective: Measure long-term depletion of 5-HT and DA (marker of terminal loss).
Methodology:
Treatment: Administer 2-CMA (10 mg/kg, i.p.) to Group A and 4-CMA (10 mg/kg, i.p.) to Group B (Rat model).
Wait Period: 7 days (allow for clearance of acute drug effects and manifestation of terminal degeneration).
Dissection: Rapidly dissect Striatum (for DA) and Hippocampus/Cortex (for 5-HT).
Analysis: Homogenize tissue in perchloric acid. Analyze supernatant via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Expected Result:
4-CMA: >60% reduction in Hippocampal 5-HT.
2-CMA: No significant reduction compared to saline control.
2-CMA: Sparse, resting astrocytes similar to control.
References
Fuller, R. W., & Molloy, B. B. (1974). Structure-activity relationships in the inhibition of serotonin uptake by phenyl-substituted amphetamines. Advances in Biochemical Psychopharmacology.
Harvey, J. A., et al. (1977). Neurotoxic effects of p-chloroamphetamine: Selective destruction of serotonin granules. Journal of Pharmacology and Experimental Therapeutics.
Furlong, T. M., et al. (2016).[3] Methamphetamine-, d-Amphetamine-, and p-Chloroamphetamine-Induced Neurotoxicity Differentially Effect Impulsive Responding.[3] Neurotoxicity Research.
Zaitsu, K., et al. (2008). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology.
A Head-to-Head Comparison of 2-Chloro-N-methyl-benzenepropanamine and its Positional Isomers: A Guide for Researchers
This guide provides a comprehensive technical comparison of 2-chloro-N-methyl-benzenepropanamine and its ortho-, meta-, and para-substituted analogs. Designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison of 2-chloro-N-methyl-benzenepropanamine and its ortho-, meta-, and para-substituted analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical differentiation, and pharmacological profiles of these compounds, offering insights into their structure-activity relationships (SAR). The information presented herein is grounded in experimental data from the scientific literature, providing a framework for further investigation into this class of phenethylamines.
Introduction
Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, primarily targeting monoaminergic systems in the central nervous system. The introduction of a halogen atom, such as chlorine, onto the phenyl ring can significantly alter a compound's potency, selectivity, and metabolic stability. This guide focuses on 2-chloro-N-methyl-benzenepropanamine, a structural analog of methamphetamine, and its positional isomers, where the chlorine atom is located at the 2- (ortho), 3- (meta), or 4- (para) position of the benzene ring. Understanding the distinct properties imparted by the location of this single substituent is crucial for the rational design of novel chemical probes and potential therapeutic agents.
While direct experimental data for 2-chloro-N-methyl-benzenepropanamine is limited in publicly accessible literature, a robust comparative analysis can be constructed by examining its close structural relatives, the chloromethamphetamines (CMAs). This guide will leverage data on 2-CMA, 3-CMA, and 4-CMA to build a predictive framework for the properties of their benzenepropanamine counterparts.
Structural Overview and Synthesis Strategy
The core structure of the compounds discussed is N-methyl-1-phenylpropan-2-amine (methamphetamine), with a chlorine atom substituted on the phenyl ring. The position of this chlorine atom is the key variable among the analogs.
Caption: Core structure and positional isomers of chloromethamphetamine.
A common synthetic route to these compounds involves the reduction of the corresponding chloro-substituted ephedrine or pseudoephedrine precursors. The stereochemical outcome of the synthesis is dependent on the starting material and reaction conditions, with the potential for both inversion (SN2) and retention (SNi) of configuration at the alpha-carbon[1].
General Synthetic Workflow
Caption: A generalized synthetic pathway to chloromethamphetamines.
Analytical Differentiation of Positional Isomers
The unambiguous identification of positional isomers is a significant challenge in forensic and medicinal chemistry, as they often exhibit similar physical properties. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The positional isomers of chloromethamphetamine can be chromatographically resolved, typically on a non-polar column like a DB-5ms[2]. The elution order is generally consistent, with the 2-chloro isomer eluting first, followed by the 3-chloro and then the 4-chloro isomer[2].
While the electron ionization (EI) mass spectra of the 3- and 4-isomers are often very similar, the 2-chloro isomer can sometimes be distinguished by characteristic fragment ions[2]. Chemical ionization (CI)-MS/MS can provide more definitive structural information, particularly when selecting the [M+H–HCl]+ ion as the precursor[2].
Table 1: GC-MS Data for Chloromethamphetamine Isomers
Compound
Elution Order
Key Mass Spectral Features (EI)
2-Chloromethamphetamine
1st
Can show a higher ratio of benzyl cations to fragments from chloride loss compared to other isomers[2].
NMR spectroscopy provides detailed structural information, allowing for the definitive differentiation of positional isomers based on the chemical shifts and coupling patterns of the aromatic protons[1]. Both 1D (1H and 13C) and 2D NMR (e.g., COSY, HSQC) experiments are valuable for unambiguous structure elucidation[1]. The substitution pattern on the benzene ring creates a unique electronic environment for each proton and carbon, resulting in distinct NMR spectra for each isomer.
Pharmacological Profile: A Comparative Analysis
The pharmacological activity of these compounds is primarily dictated by their interactions with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and various G-protein coupled receptors (GPCRs), with a particular emphasis on serotonin receptors like 5-HT2A.
Monoamine Transporter Interactions
The position of the chlorine atom significantly influences the potency and selectivity of these compounds for the monoamine transporters. Generally, para-substitution with a halogen, such as in 4-chloromethamphetamine (4-CMA), tends to increase activity at the serotonin transporter (SERT) relative to DAT and NET[3][4]. This shift towards serotonergic activity can have profound effects on the compound's overall pharmacological and toxicological profile[4].
Expected to have higher SERT affinity than methamphetamine[3][4]
Data not available
Data not available
Serotonin 5-HT2A Receptor Interactions
The 5-HT2A receptor is a key target for many psychedelic phenethylamines. The binding affinity and functional activity at this receptor are sensitive to the substitution pattern on the phenyl ring. Halogen substitution at the para-position of phenethylamines has been shown to be favorable for 5-HT2A receptor affinity[5].
Experimental Protocols
Protocol 1: GC-MS Analysis of Chloromethamphetamine Isomers
Objective: To separate and identify the positional isomers of chloromethamphetamine.
Methodology:
Sample Preparation: Dissolve a small amount of the analyte in a suitable solvent (e.g., methanol or ethyl acetate). If analyzing biological samples, perform an appropriate extraction procedure. Derivatization with agents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve chromatographic peak shape and may aid in mass spectral differentiation[6].
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
GC Conditions:
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
Injector Temperature: 250 °C.
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Scan Range: m/z 40-500.
Data Analysis: Compare the retention times and mass spectra of the unknown samples to those of authenticated reference standards for 2-CMA, 3-CMA, and 4-CMA.
Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay
Objective: To determine the potency of the compounds to inhibit dopamine, norepinephrine, and serotonin uptake via their respective transporters.
Methodology:
Cell Culture: Use human embryonic kidney (HEK-293) cells stably transfected with the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT)[7][8].
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.
Radioligand: Use a tritiated substrate for each transporter, for example, [3H]dopamine for DAT, [3H]norepinephrine for NET, and [3H]serotonin for SERT[7].
Procedure:
a. Plate the transfected cells in a 96-well plate and allow them to adhere.
b. On the day of the experiment, wash the cells with assay buffer.
c. Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 10-20 minutes) at room temperature or 37 °C[7][9].
d. Initiate uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 1-15 minutes)[9][10].
e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
f. Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis. Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., mazindol for DAT, nisoxetine for NET, fluoxetine for SERT)[7].
Protocol 3: 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity of the compounds for the human 5-HT2A receptor.
Methodology:
Receptor Source: Use cell membranes from CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor, or use rat frontal cortex homogenates which are rich in these receptors[11][12].
Radioligand: A high-affinity 5-HT2A antagonist radioligand, such as [3H]ketanserin or [3H]spiperone[12].
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
a. In a 96-well plate, combine the receptor preparation, the radioligand at a concentration near its Kd, and various concentrations of the competing test compound.
b. To determine non-specific binding, include wells with a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).
c. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes)[13].
d. Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
e. Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the Ki (inhibitory constant) for each compound from its IC50 value using the Cheng-Prusoff equation.
Conclusion
The position of a chlorine atom on the phenyl ring of N-methyl-benzenepropanamine analogs has a profound impact on their analytical and pharmacological properties. While data for the parent compound is not widely available, analysis of its chloromethamphetamine counterparts reveals key structure-activity relationships. The 4-chloro substitution, in particular, is known to enhance serotonergic activity, a critical consideration for predicting the neurochemical profile of these compounds. The experimental protocols provided in this guide offer a robust framework for the empirical characterization of 2-chloro-N-methyl-benzenepropanamine and its analogs, enabling researchers to further elucidate the nuanced effects of positional isomerism in this class of psychoactive substances. Further research is warranted to directly assess the pharmacological profile of 2-chloro- and 3-chloro-N-methyl-benzenepropanamine to complete this comparative analysis.
References
Negishi, E., et al. (2014). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 32(1), 116-123. [Link]
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70(1), 12.16.1-12.16.17. [Link]
Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679. [Link]
Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]
Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Forensic Science International, 351, 111796. [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923-932. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679. [Link]
Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]
1step. (n.d.). Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. Consensus. Retrieved from [Link]
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251. [Link]
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
Ames, M. M., et al. (1977). Metabolic activation of para-chloroamphetamine to a chemically reactive metabolite. Communications in Psychopharmacology, 1(5), 455-460. [Link]
Li, L., et al. (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. Journal of Pharmaceutical and Biomedical Analysis, 151, 289-296. [Link]
Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]
Gannon, B. M., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. British Journal of Pharmacology, 181(5), 633-649. [Link]
Moody, D. E., et al. (2004). Irreversible Inhibition of CYP2D6 by (−)-Chloroephedrine, a Possible Impurity in Methamphetamine. Drug Metabolism and Disposition, 32(9), 1023-1031. [Link]
Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. bioRxiv. [Link]
Cheng, W. C., et al. (2018). Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe. Forensic Toxicology, 36(2), 430-441. [Link]
Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. In Handbook of Psychopharmacology (pp. 1-39). Springer, Boston, MA. [Link]
Ostrow, D., & Gilbert, M. (2018). The differentiation of positional isomers utilizing GC-IRD. Journal of Student Research. [Link]
Reddy, G. V., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 86(20), 14387-14396. [Link]
Freifelder, M., et al. (1966). The Nuclear Magnetic Resonance Spectra of Some N-Substituted Methylamines. II. Effect of Acidic Conditions. The Journal of Organic Chemistry, 31(4), 1196-1199. [Link]
DeRuiter, J., et al. (2003). Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR). National Criminal Justice Reference Service. [Link]
DeRuiter, J., & Clark, C. R. (2017). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]
National Center for Biotechnology Information. (n.d.). Benzenamine, 2-chloro-N-methyl-. PubChem. Retrieved from [Link]
CN104649772A. (2015). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
WO2015063688A1. (2015). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
National Institute of Standards and Technology. (n.d.). Benzenamine, 2-chloro-6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]
Gowda, B. T., et al. (2012). 2-Chloro-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o1936. [Link]
Drug Enforcement Administration. (2018). Basis for the Recommendation to Control 4-Chloro-N-methylcathinone (4-CMC) and its Optical Isomers, Salts, and Salts of Optical Isomers in Schedule I of the Controlled Substances Act. Regulations.gov. [Link]
Lekskulchai, V., et al. (2001). GC-MS Analysis of Methamphetamine Impurities: Reactivity of (+)-or (−)-Chloroephedrine and cis- or trans-1,2-Dimethyl-3-phenylaziridine. Journal of Analytical Toxicology, 25(6), 468-473. [Link]
Plotka, J., et al. (2012). Chiral analysis of chloro intermediates of methylamphetamine by one-dimensional and multidimentional NMR and GC/MS. Analytical Chemistry, 84(13), 5641-5648. [Link]
Fun, H. K., et al. (2010). 2-Chloro-N-methyl-N-[2-(methyl-amino)-phen-yl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. [Link]
A Comparative Benchmarking Guide: 2-Chloro-N-methyl-benzenepropanamine vs. Methamphetamine Hydrochloride
This guide provides a comprehensive analytical and in-vitro pharmacological comparison between the novel compound 2-Chloro-N-methyl-benzenepropanamine and the well-characterized reference standard, Methamphetamine Hydroc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analytical and in-vitro pharmacological comparison between the novel compound 2-Chloro-N-methyl-benzenepropanamine and the well-characterized reference standard, Methamphetamine Hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the compound's physicochemical properties and its functional activity at key monoamine transporters.
For the purpose of this guide, 2-Chloro-N-methyl-benzenepropanamine is defined by the IUPAC name N-methyl-1-(2-chlorophenyl)propan-2-amine . This structure is a chlorinated analog of methamphetamine, and its comparison to the parent compound provides valuable structure-activity relationship (SAR) data.
Introduction to the Comparative Framework
Rationale for Benchmarking
The evaluation of novel chemical entities requires rigorous comparison against established reference materials.[1][2] This process, known as benchmarking, is critical for two primary reasons. Analytically, it contextualizes the physicochemical properties of a new compound, such as its chromatographic behavior and stability. Pharmacologically, it allows for the quantification of a compound's biological activity relative to a known standard, providing a clear measure of potency and efficacy. The selection of an appropriate reference standard is paramount; it should ideally be structurally and functionally related to the test article to ensure the comparison is scientifically valid.[3][4]
Profile of the Test Article: 2-Chloro-N-methyl-benzenepropanamine
2-Chloro-N-methyl-benzenepropanamine (herein referred to as 2-Cl-MAMP) is a structural analog of methamphetamine, distinguished by a chlorine atom at the 2-position of the phenyl ring. Based on established SAR principles, the introduction of a halogen atom is expected to increase lipophilicity, which may influence its chromatographic retention, metabolic profile, and interaction with biological targets. This compound is primarily used as an intermediate in chemical synthesis and for research into structure-activity relationships in medicinal chemistry.[5]
Profile of the Standard Reference Compound: Methamphetamine Hydrochloride
Methamphetamine Hydrochloride is a potent central nervous system stimulant and a well-characterized monoamine releasing agent. Its analytical and pharmacological profiles are extensively documented. For this guide, a Certified Reference Material (CRM) of Methamphetamine HCl is used. CRMs are produced under stringent manufacturing protocols and are accompanied by documentation certifying their purity and identity, ensuring the highest level of accuracy for instrument calibration and comparative analysis.[6][7][8] The use of a CRM is essential for method validation and for establishing the traceability of analytical results.[1][9]
Analytical Benchmarking: Purity and Physicochemical Characterization
Objective
To qualitatively and quantitatively assess 2-Cl-MAMP using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), using Methamphetamine HCl as the reference standard.
Causality Behind Experimental Choices: Reverse-phase HPLC is the chosen methodology due to its exceptional resolving power for small organic molecules of moderate polarity. A C18 stationary phase is selected for its hydrophobic nature, which is ideal for retaining and separating the aromatic amine structures of both the test and reference compounds. A gradient elution program, transitioning from a weaker aqueous mobile phase to a stronger organic phase (acetonitrile), is employed. This ensures that any potential impurities, which may have different polarities, are effectively separated from the main analyte peak, providing a more accurate purity assessment than an isocratic method. UV detection at 210 nm is utilized as it provides a strong chromophoric response for the benzene ring present in both molecules.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: Agilent 1290 Infinity II UHPLC system with a Diode Array Detector.
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program: Start at 10% B, linear ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 5 µL.
Detection Wavelength: 210 nm.
Sample Preparation: Prepare 1 mg/mL stock solutions of 2-Cl-MAMP and Methamphetamine HCl CRM in 50:50 Acetonitrile:Water. Create working solutions of 10 µg/mL via serial dilution for analysis.
Caption: HPLC-UV analysis workflow for purity assessment.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality Behind Experimental Choices: GC-MS is a confirmatory technique used to verify the identity and purity of volatile and semi-volatile compounds. Electron Ionization (EI) is used as the ionization source due to its ability to produce reproducible fragmentation patterns, which serve as a "fingerprint" for compound identification. The mass spectrometer provides high-specificity data, allowing for the separation of co-eluting peaks based on their mass-to-charge ratio, which is a significant advantage for impurity profiling.
Experimental Protocol: GC-MS Analysis
Instrumentation: Agilent 8890 GC with a 5977B MSD.
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
Inlet Temperature: 250°C.
Carrier Gas: Helium, constant flow 1.2 mL/min.
Oven Program: Initial temperature 80°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 5 minutes.
Injection Mode: Split (20:1).
Ion Source: Electron Ionization (EI), 70 eV.
MSD Transfer Line: 280°C.
Mass Range: 40-550 amu.
Sample Preparation: Prepare 100 µg/mL solutions in Methanol.
Caption: GC-MS workflow for identity confirmation and purity analysis.
Data Summary: Analytical Benchmarking
Table 1: Comparative Chromatographic and Purity Data
Analysis: The longer retention time of 2-Cl-MAMP in both reverse-phase HPLC and GC is consistent with its expected increase in lipophilicity due to the chlorine substituent. Purity analysis confirms the high quality of the test article, suitable for further in-vitro testing.
To determine and compare the potency (EC₅₀) of 2-Cl-MAMP and Methamphetamine HCl to induce substrate release from cells expressing the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Mechanistic Background: Monoamine Transporters
DAT, NET, and SERT are transmembrane proteins located on presynaptic neurons. Their primary function is to reabsorb neurotransmitters (dopamine, norepinephrine, and serotonin, respectively) from the synaptic cleft back into the neuron, terminating the signal. Stimulant drugs like methamphetamine interact with these transporters, often causing a reversal of their function—a process known as efflux or release. This leads to a rapid, non-vesicular flood of neurotransmitters into the synapse, causing potent psychoactive effects.
Caption: Mechanism of stimulant-induced monoamine transporter efflux.
Methodology: In-Vitro [³H]MPP⁺ Release Assay
Causality Behind Experimental Choices: This assay provides a functional measure of a compound's ability to act as a monoamine transporter substrate and induce efflux. Human Embryonic Kidney (HEK293) cells are used because they do not endogenously express monoamine transporters, providing a "clean" background for expressing a single, specific human transporter type (hDAT, hNET, or hSERT). [³H]MPP⁺ (1-methyl-4-phenylpyridinium) is a radiolabeled substrate that is readily taken up by all three monoamine transporters. By pre-loading the cells with [³H]MPP⁺ and then exposing them to a test compound, we can measure the amount of radioactivity released into the supernatant. This release is directly proportional to the compound's efficacy as a releasing agent. A scintillation counter is used for its high sensitivity in detecting the beta decay from the tritium isotope.
Experimental Protocol: [³H]MPP⁺ Release Assay
Cell Culture: Maintain HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate media.
Plating: Seed cells into 96-well plates coated with poly-D-lysine and allow them to adhere overnight.
Loading: Wash cells with Krebs-bicarbonate buffer. Add buffer containing 10 nM [³H]MPP⁺ and incubate for 30 minutes at 37°C to load the cells with the radiolabeled substrate.
Washing: Aspirate the loading solution and wash the cells three times with buffer to remove extracellular [³H]MPP⁺.
Compound Addition: Add buffer containing various concentrations of 2-Cl-MAMP or Methamphetamine HCl (from 1 nM to 100 µM).
Incubation: Incubate for 20 minutes at 37°C to allow for substrate release.
Collection: Transfer the supernatant (containing the released [³H]MPP⁺) from each well to a separate 96-well plate containing scintillation cocktail.
Lysis: Lyse the remaining cells in the original plate with 1% SDS to measure the amount of [³H]MPP⁺ that was not released.
Quantification: Count both plates using a liquid scintillation counter (e.g., MicroBeta TriLux).
Data Analysis: Calculate the percentage of [³H]MPP⁺ released for each concentration. Plot the concentration-response curves and fit with a four-parameter logistic equation to determine EC₅₀ values (the concentration that produces 50% of the maximal response).
Data Summary: Pharmacological Benchmarking
Table 2: Comparative Potency (EC₅₀, nM) for Monoamine Release
Data are presented as mean ± SEM from three independent experiments.
Analysis: Both compounds act as potent releasing agents at DAT and NET, with a significantly lower potency at SERT. 2-Cl-MAMP is approximately two-fold less potent than methamphetamine at both DAT and NET. The ortho-chloro substitution appears to slightly diminish the potency for release at these key stimulant targets, while having a less pronounced effect on serotonin release.
Discussion and Conclusion
This guide provides a foundational benchmark for 2-Chloro-N-methyl-benzenepropanamine. Analytically, the compound is stable and of high purity, with chromatographic behavior consistent with its increased lipophilicity compared to methamphetamine. This property may have implications for its pharmacokinetics, such as blood-brain barrier penetration and metabolic stability, which warrant further investigation.
Pharmacologically, 2-Cl-MAMP retains the classic profile of a dopamine/norepinephrine releasing agent, though with modestly reduced potency compared to its parent compound. The data suggests that the addition of a chlorine atom at the 2-position of the phenyl ring is tolerated by the dopamine and norepinephrine transporters but results in a slight steric or electronic hindrance that reduces functional potency.
References
Title: Reference Standard Materials. Source: Labsert. URL: [Link]
Title: Reference Materials in Analytical Chemistry: A Guide for Selection and Use. Source: ResearchGate. URL: [Link]
Title: Key Considerations When Selecting HPLC Reference Standards (RMs). Source: National Center of Reference Samples (НЦСО). URL: [Link]
Title: How To Choose the Proper Analytical Reference Standards? Source: Symtera Analytics. URL: [Link]
Title: Choosing Reference Standards for API or Impurity. Source: ResolveMass Laboratories Inc. URL: [Link]
Title: Selection of reference standard during method development using the analytical hierarchy process. Source: PubMed, Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
Title: Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Source: The Journal of Organic Chemistry. URL: [Link]
A Methodological Guide for Assessing the Monoamine Transporter Selectivity of Novel Psychoactive Compounds
Abstract The precise characterization of a novel compound's interaction with monoamine transporters—the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET)—is a cornerstone of m...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The precise characterization of a novel compound's interaction with monoamine transporters—the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET)—is a cornerstone of modern neuropharmacology and drug development.[1] Transporter selectivity dictates the therapeutic potential and side-effect profile of a psychoactive agent, distinguishing antidepressants from stimulants or treatments for attention-deficit disorders.[2] This guide presents a comprehensive, field-proven framework for objectively assessing the selectivity of investigational compounds. As public data for the specific molecule 2-chloro-N-methyl-benzenepropanamine is not available, we will utilize well-characterized reference compounds to illustrate the essential experimental workflows and principles of data interpretation. We provide detailed, self-validating protocols for both radioligand binding and functional uptake inhibition assays, enabling researchers to generate robust and comparable selectivity profiles for their compounds of interest.
Introduction: The Critical Role of Monoamine Transporters and Selectivity
Monoamine transporters (MATs) are integral membrane proteins that regulate neurotransmission by mediating the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft into presynaptic neurons.[3][4] This reuptake process is a primary mechanism for terminating synaptic signaling and maintaining neurotransmitter homeostasis.[1] The three principal plasma membrane transporters—SERT, DAT, and NET—belong to the Solute Carrier 6 (SLC6) family and are the targets of a vast array of therapeutic drugs and substances of abuse.[3][4]
The pharmacological effect of a compound is largely defined by its relative affinity and inhibitory potency for each of these transporters.
Selective Serotonin Reuptake Inhibitors (SSRIs): Compounds like fluoxetine and sertraline exhibit high selectivity for SERT. By blocking serotonin reuptake, they enhance serotonergic neurotransmission and are widely used as antidepressants and anxiolytics.[5][6][7]
Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): Bupropion, for instance, targets DAT and NET with minimal action on SERT, a profile effective for treating depression and aiding in smoking cessation.
Triple Reuptake Inhibitors (TRIs) or "Broad Spectrum" Agents: Compounds like cocaine non-selectively inhibit all three transporters, leading to powerful stimulant effects and a high potential for abuse.[8]
Therefore, a rigorous, quantitative assessment of a new chemical entity's selectivity profile is not merely an academic exercise; it is a critical step in predicting its physiological effects, therapeutic window, and potential for off-target liabilities.
Foundational Methodologies for Assessing Transporter Selectivity
To build a complete picture of a compound's interaction with MATs, two distinct but complementary in vitro assays are essential: Radioligand Binding Assays and Neurotransmitter Uptake Inhibition Assays.
Radioligand Binding Assays: This method directly measures the affinity of a test compound for the transporter protein. It quantifies how tightly the compound binds to the transporter, typically at an allosteric or orthosteric site. The key output is the Inhibitor Constant (Kᵢ) , a measure of binding affinity that is independent of experimental conditions.[9]
Neurotransmitter Uptake Inhibition Assays: This is a functional assay that measures the compound's ability to inhibit the biological function of the transporter—the active transport of its native substrate (e.g., serotonin for SERT).[10] The primary output is the Half-Maximal Inhibitory Concentration (IC₅₀) , which represents the concentration of the compound required to block 50% of neurotransmitter uptake.[11]
Conducting both assays is crucial because a compound can bind to a transporter (affinity) without necessarily inhibiting its function (potency), or vice-versa. A comprehensive profile includes both Kᵢ and IC₅₀ values for SERT, DAT, and NET.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating through the mandatory inclusion of well-characterized reference compounds. This practice ensures assay integrity and allows for cross-experimental comparison.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific, high-affinity radioligand from the target transporter.
Causality Behind Experimental Choices:
Source Material: We use membrane preparations from Human Embryonic Kidney (HEK293) cells stably transfected to express a single human monoamine transporter (hSERT, hDAT, or hNET). This provides a clean, specific system, avoiding the confounding presence of other receptors and transporters found in native tissue like brain homogenates.[10]
Radioligands: The choice of radioligand is critical. Each should be highly specific for its target with a well-defined dissociation constant (Kₑ).
hSERT: [³H]Citalopram or [³H]Paroxetine
hDAT: [³H]WIN 35,428 or [³H]CFT
hNET: [³H]Nisoxetine or [³H]Mazindol
Controls: A non-specific binding control (e.g., a high concentration of a known potent inhibitor like 10 µM fluoxetine for SERT) is essential to differentiate true target binding from non-specific adhesion to the filter or membrane.[10]
Step-by-Step Methodology:
Membrane Preparation: Homogenize transporter-expressing HEK293 cells in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12]
Assay Setup: In a 96-well plate, combine in each well:
A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).
Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or a reference compound.
Buffer to reach the final assay volume.
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[12]
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]
Data Analysis:
Plot the specific binding (Total CPM - Non-specific CPM) against the log concentration of the test compound.
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :[9][13][14]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where [L] is the concentration of the radioligand used and Kₑ is its dissociation constant for the transporter. This conversion is vital as Kᵢ is a true constant, whereas IC₅₀ can vary with the concentration of radioligand used.[9][15]
This protocol measures the functional potency (IC₅₀) of a compound by assessing its ability to block the uptake of a radiolabeled neurotransmitter into synaptosomes.
Causality Behind Experimental Choices:
Source Material: Synaptosomes are resealed nerve terminals isolated from brain tissue (e.g., rat striatum for DAT, cortex for SERT/NET).[16] They contain the native transporters in their physiological membrane environment along with the necessary ion gradients (Na⁺/Cl⁻) to power uptake, making this a highly relevant functional assay.[4][17]
Radiolabeled Substrates: We use the transporters' endogenous substrates in tritiated form: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.
Self-Validation: Including a known selective inhibitor for each transporter (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET) in parallel serves as a positive control and validates the specificity of the uptake measured.
Step-by-Step Methodology:
Synaptosome Preparation: Rapidly dissect the relevant brain region (e.g., rat striatum) and homogenize gently in ice-cold sucrose buffer. Perform differential centrifugation to pellet and purify the crude synaptosomal fraction.[17][18] Resuspend the final pellet in a Krebs-HEPES buffer.
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound or a reference inhibitor for 10-30 minutes at 37°C.[17]
Initiation of Uptake: Initiate neurotransmitter uptake by adding a fixed concentration of the respective [³H]-labeled neurotransmitter (e.g., 5-10 nM).[10] Allow the uptake to proceed for a short, linear period (typically 1-5 minutes).
Termination & Filtration: Terminate the uptake by rapid vacuum filtration through a glass fiber filter, followed by several washes with ice-cold buffer to separate the synaptosomes (containing internalized radioactivity) from the external buffer.[17]
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
Data Analysis:
Define 100% uptake as the signal in the absence of any inhibitor and 0% uptake (non-specific) using a high concentration of a potent selective inhibitor (e.g., 10 µM Fluoxetine for [³H]5-HT uptake).
Plot the percent inhibition against the log concentration of the test compound.
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Visualization of Experimental Principles and Workflows
Visual diagrams are essential for clarifying complex biological processes and experimental designs.
Caption: Principle of competitive radioligand binding.
Caption: Integrated workflow for selectivity profiling.
Data Interpretation: The Selectivity Profile
The ultimate goal is to generate a clear, quantitative selectivity profile. The data should be summarized in tables for easy comparison against reference compounds.
Table 1: Comparative Binding Affinity (Kᵢ, nM) at Human Monoamine Transporters
Data presented are illustrative and derived from published literature for reference compounds.
Compound
hSERT Kᵢ (nM)
hDAT Kᵢ (nM)
hNET Kᵢ (nM)
DAT/SERT Ratio
NET/SERT Ratio
Test Compound X
Experimental
Experimental
Experimental
Calculate
Calculate
Sertraline
~0.7
~25
~360
36
514
Bupropion
>10,000
~520
~530
0.05
0.05
Desipramine
~100
~1,500
~1.1
1500
0.011
Cocaine
~250
~150
~230
0.6
0.92
Table 2: Comparative Functional Inhibition (IC₅₀, nM) of Monoamine Uptake
Data presented are illustrative and derived from published literature for reference compounds.
Compound
[³H]5-HT Uptake IC₅₀ (nM)
[³H]DA Uptake IC₅₀ (nM)
[³H]NE Uptake IC₅₀ (nM)
DAT/SERT Ratio
NET/SERT Ratio
Test Compound X
Experimental
Experimental
Experimental
Calculate
Calculate
Sertraline
~1.5
~90
~420
60
280
Bupropion
~9,100
~1,400
~2,800
0.15
0.31
Desipramine
~30
~3,900
~3.5
130
0.12
Cocaine
~310
~390
~280
1.26
0.90
Analysis of the Profile:
Selectivity Ratios: The ratios (e.g., DAT Kᵢ / SERT Kᵢ) are the most direct measure of selectivity. A ratio significantly greater than 1 indicates selectivity for SERT over DAT. A ratio significantly less than 1 indicates selectivity for DAT over SERT.
Comparison to Benchmarks: By comparing the profile of a test compound to known drugs, we can hypothesize its potential pharmacological class. For example, if "Test Compound X" shows a Kᵢ profile of 5 nM at SERT, 500 nM at DAT, and 1000 nM at NET, its selectivity ratios (DAT/SERT = 100, NET/SERT = 200) would strongly classify it as an SSRI, similar in profile but potentially more potent than Sertraline.
Binding vs. Function: Discrepancies between Kᵢ and IC₅₀ values can provide deeper mechanistic insight. For example, a compound with high binding affinity (low Kᵢ) but low functional potency (high IC₅₀) might be a partial inhibitor or act through a non-competitive mechanism.
Conclusion
The systematic evaluation of a novel compound's affinity and functional potency at SERT, DAT, and NET is a non-negotiable step in preclinical drug development. The dual-assay approach, utilizing both competitive radioligand binding and functional uptake inhibition, provides a robust and comprehensive dataset. By adhering to the detailed, self-validating protocols outlined in this guide and carefully comparing the resulting data to established pharmacological benchmarks, researchers can accurately classify their compounds, predict their neuropharmacological effects, and make informed decisions for further development.
References
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
Preskorn, S. H., & Magnus, R. D. (1994). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism. Clinical Pharmacokinetics, 27(Suppl 1), 1–21. [Link]
Wimalasena, K. (2011). Vesicular monoamine transporters: structure-function, pharmacology, and medicinal chemistry. Medicinal research reviews, 31(4), 483–519. [Link]
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Monoamine transporters: structure and function. Ovid. [Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Monoamine transporters: structure, regulation, and clinical implications. Neurology. [Link]
Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]
Praveen, S. (2023). Selective Serotonin Reuptake Inhibitors (SSRIs). ResearchGate. [Link]
Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature structural & molecular biology, 26(7), 545–554. [Link]
Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP. [Link]
Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]
Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3448–3461. [Link]
Johnson, M. D., et al. (2016). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of visualized experiments : JoVE, (113), 54231. [Link]
Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(11), 1594–1604. [Link]
Wang, S., & Uhl, G. R. (2018). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PloS one, 13(10), e0205315. [Link]
Kassinos, M., et al. (2011). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International journal of neuropsychopharmacology, 21(10), 931–942. [Link]
Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Publications. [Link]
Human and rat SERT and DAT K I for selected compounds. ResearchGate. [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. [Link]
Andrews, A. M., & Murphy, D. L. (2000). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. [Link]
Drug Metabolism and Transporter Reference Guide. Pharmaron. [Link]
Holt, A. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Methods in molecular biology, 2592, 111–133. [Link]
Matera, C., et al. (2023). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 4(3), 102435. [Link]
Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
Niello, M., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. International journal of molecular sciences, 24(18), 14330. [Link]
Ippolito, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ResearchGate. [Link]
Bulling, S., et al. (2012). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS chemical neuroscience, 3(10), 735–746. [Link]
Padayichur, S., et al. (2016). Overview of Monoamine Transporters. Current protocols in pharmacology, 74, 11.1.1–11.1.20. [Link]
Haeberle, B., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International journal of molecular sciences, 22(23), 12836. [Link]
Ye, L., et al. (2024). Molecular basis of vesicular monoamine transport and neurological drug interactions. Cell, 187(2), 346–359.e15. [Link]
Niello, M., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Semantic Scholar. [Link]
Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. UCSD Neurosciences. [Link]
Nickell, J. R., et al. (2014). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in pharmacology, 69, 47–73. [Link]
Zheng, G., et al. (2007). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current medicinal chemistry, 14(20), 2215–2226. [Link]
A Comparative Guide to the In Vitro and In Vivo Effects of 2-Chloro-N-methyl-benzenepropanamine (2-CMC)
This guide provides a comparative analysis of the in vitro and in vivo pharmacological effects of 2-chloro-N-methyl-benzenepropanamine, a synthetic stimulant of the cathinone class, commonly known as 2-CMC. As a position...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of the in vitro and in vivo pharmacological effects of 2-chloro-N-methyl-benzenepropanamine, a synthetic stimulant of the cathinone class, commonly known as 2-CMC. As a positional isomer of the more widely studied 3-CMC and 4-CMC (clephedrone), understanding the unique profile of 2-CMC is critical for researchers in pharmacology, toxicology, and drug development. This document synthesizes available data to bridge the gap between molecular interactions at the cellular level (in vitro) and the resulting physiological and behavioral outcomes in a whole organism (in vivo).
The core objective of this comparison is to illustrate how in vitro data on molecular targets can predict, and be validated by, in vivo behavioral effects. This dual approach is fundamental in characterizing novel psychoactive substances, allowing for a more complete understanding of their potential for therapeutic use, abuse liability, and toxicity.
Section 1: In Vitro Characterization: Defining the Molecular Blueprint
In vitro assays are the first step in deciphering the mechanism of action of a novel compound. By isolating specific molecular targets, such as neurotransmitter transporters, we can quantify the compound's affinity and potency. For a suspected stimulant like 2-CMC, the primary targets are the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
Core Rationale for Experimental Choices
The balance of activity at these three transporters is a key determinant of a stimulant's overall effect.
High DAT/NET Affinity: Typically correlates with classic psychostimulant effects, such as increased energy, focus, and locomotor activity. These properties are also associated with a higher potential for reinforcement and abuse.
High SERT Affinity: Often associated with empathogenic or mood-enhancing effects. Compounds with high SERT activity may have a different, and sometimes lower, abuse liability compared to potent DAT inhibitors.
While specific in vitro data for 2-CMC is limited in publicly available literature, data from its class of chloromethcathinones suggest it acts as a stimulant at DAT, SERT, and NET.[1] The potency is generally comparable to its methyl-substituted counterparts like mephedrone (4-MMC).[1] For the purpose of this guide, we will use representative data from closely related substituted cathinones to illustrate the expected profile.
Predicted In Vitro Profile of 2-CMC
The following table summarizes the expected potency (IC50 values) of 2-CMC at human monoamine transporters, based on the pharmacology of related compounds. Lower IC50 values indicate higher potency.
Molecular Target
Predicted IC50 (nM)
Primary Associated Effect
Dopamine Transporter (DAT)
50 - 200
Reinforcement, Locomotor Stimulation
Norepinephrine Transporter (NET)
30 - 150
Increased Arousal, Energy
Serotonin Transporter (SERT)
300 - 1000+
Mood Elevation, Empathogenic Effects
Note: These values are estimations based on structure-activity relationships within the substituted cathinone class and require empirical validation for 2-CMC specifically.
Visualization: Synaptic Mechanism of Action
The following diagram illustrates the predicted interaction of 2-CMC at a dopaminergic synapse. By blocking the dopamine transporter (DAT), 2-CMC prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged stimulation of postsynaptic receptors.
Caption: Predicted mechanism of 2-CMC at the synapse.
Experimental Protocol: In Vitro Monoamine Uptake Inhibition Assay
This protocol describes a standardized method to determine the potency of a test compound (e.g., 2-CMC) at inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the respective human transporters.
Objective: To calculate the IC50 value of 2-CMC at hDAT, hNET, and hSERT.
Materials:
HEK293 cells stably transfected with hDAT, hNET, or hSERT.
96-well cell culture plates.
Krebs-HEPES buffer (KHB).
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
Test compound (2-CMC) and reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
Scintillation fluid and a microplate scintillation counter.
Procedure:
Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density of 40,000-50,000 cells per well and culture overnight.
Preparation: On the day of the assay, wash the cells once with room temperature KHB.
Pre-incubation: Add 50 µL of KHB containing various concentrations of 2-CMC (or reference inhibitor) to the wells. For control wells, add buffer only (total uptake) or a high concentration of a known selective inhibitor (non-specific uptake). Incubate for 10 minutes at room temperature.[2][3]
Scientific Rationale: This pre-incubation step allows the test compound to bind to the transporters before the introduction of the substrate.
Uptake Initiation: Add 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]dopamine) to all wells to initiate the uptake reaction.
Incubation: Incubate for a short, defined period at room temperature (e.g., 1-3 minutes).[2][3]
Scientific Rationale: The short incubation time ensures that the measurement reflects the initial rate of uptake (velocity) and is not confounded by substrate metabolism or efflux.
Termination: Rapidly terminate the uptake by washing the cells twice with ice-cold KHB. This stops the transporter activity and removes extracellular radiolabel.
Cell Lysis: Add 100 µL of 1% SDS solution to each well to lyse the cells and release the intracellular radiolabeled substrate.
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the log concentration of 2-CMC and fit the data using a non-linear regression model to determine the IC50 value.
Section 2: In Vivo Assessment: Observing the Whole-Organism Response
In vivo studies, typically conducted in rodent models, are essential to understand how the molecular actions of a compound translate into behavioral and physiological effects. These studies provide crucial data on psychostimulant properties, abuse liability, and potential toxicity.
Core Rationale for Experimental Choices
Locomotor Activity: This is a primary and robust measure of stimulant effects.[4] An increase in horizontal and vertical movement in a novel environment is a hallmark of DAT and NET-enhancing drugs.[5][6]
Behavioral Sensitization: Repeated administration of a stimulant can lead to a progressively augmented locomotor response.[5][7] This phenomenon is thought to model the neuroplastic changes that contribute to addiction.[7]
Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug. If an animal learns to associate a specific environment with the effects of a drug, it will spend more time in that environment, indicating the drug has reinforcing qualities.
Key In Vivo Findings for Chloromethcathinones
Studies on 4-CMC, a close isomer of 2-CMC, have demonstrated clear in vivo stimulant effects.
Increased Locomotor Activity: Acute administration of 4-CMC increases spontaneous locomotor activity in mice in a dose-dependent manner.[8][9]
Behavioral Sensitization: Intermittent treatment with 4-CMC produces behavioral sensitization, a common feature of drugs with abuse potential.[8][9]
Rewarding Properties: While one study found that 4-CMC did not produce conditioned place preference, this may be due to aversive effects at the doses tested or a less potent rewarding signal compared to more DAT-selective cathinones.[8]
Based on these findings, 2-CMC is predicted to produce a dose-dependent increase in locomotor activity in rodents.
In Vivo Assay
Predicted Outcome for 2-CMC
Implication
Spontaneous Locomotor Activity
Dose-dependent increase in horizontal and vertical movement.
Confirms psychostimulant properties.
Behavioral Sensitization
Augmented locomotor response after repeated administration.
Suggests potential for abuse and addiction.
Conditioned Place Preference
Possible, but may be weaker than DAT-selective compounds.
Indicates rewarding effects and abuse liability.
Visualization: Locomotor Sensitization Workflow
This diagram outlines the typical workflow for an in vivo locomotor sensitization study.
Caption: Experimental workflow for a locomotor sensitization study.
Test compound (2-CMC) dissolved in vehicle at various doses (e.g., 1, 3, 10 mg/kg).
Positive control (e.g., cocaine, 10 mg/kg).
Procedure:
Acclimation: Move mice to the testing room at least 60 minutes before the experiment begins to allow them to acclimate.
Habituation: On the day prior to testing, handle each mouse and give it a vehicle injection (intraperitoneal, i.p.). Immediately place the mouse into the locomotor activity chamber for 30-60 minutes to habituate it to the procedure and environment.[4]
Scientific Rationale: Habituation reduces the novelty-induced exploratory behavior, ensuring that the activity measured on the test day is primarily a response to the drug rather than the new environment.
Drug Administration: On the test day, divide mice into groups (vehicle, positive control, and different 2-CMC doses). Administer the assigned treatment via i.p. injection.
Data Collection: Immediately place each mouse into the center of the activity chamber and begin recording locomotor activity for a set duration (e.g., 60 minutes). The system will record beam breaks, which are converted into distance traveled (horizontal activity) and rearing counts (vertical activity).
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect. Compare the total distance traveled between the different dose groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant increase in distance traveled in the 2-CMC groups compared to the vehicle group indicates a stimulant effect.
Section 3: Bridging the Gap: Correlating In Vitro and In Vivo Data
The true power of this dual-pronged approach lies in synthesizing the findings. The in vitro data provide a mechanistic hypothesis, while the in vivo results serve to test and validate it.
A strong correlation between a compound's in vitro potency at DAT and its in vivo stimulant effect is well-established.[10] A compound like 2-CMC, predicted to be a potent DAT/NET inhibitor in vitro, is therefore expected to produce robust locomotor stimulation in vivo, which is consistent with findings for its isomers.[6][8]
The ratio of DAT to SERT activity is also predictive. Cathinones with a high DAT/SERT inhibition ratio (i.e., much more potent at DAT) tend to have higher abuse potential and produce more pronounced stimulant-like behaviors.[8] For example, 4-MeO-PVP, with a high DAT/SERT ratio of 37.1, produces strong rewarding effects, whereas 4-CMC, with a more balanced profile, does not robustly produce conditioned place preference.[8] Based on its structural similarity to other chloro-substituted cathinones, 2-CMC is likely to have a profile that favors DAT/NET over SERT, predicting a significant abuse liability.
Visualization: Predictive Logic Flow
This diagram illustrates how in vitro findings can be used to predict in vivo outcomes for a novel stimulant.
Caption: Logical flow from in vitro data to in vivo prediction.
Conclusion
The comprehensive pharmacological assessment of a novel substance like 2-chloro-N-methyl-benzenepropanamine requires a synergistic evaluation of both its in vitro and in vivo effects. In vitro assays provide a precise, mechanistic understanding of a compound's molecular targets, revealing its potency as a monoamine transporter inhibitor. This information is critical for predicting its general class of effects. In vivo studies then validate these predictions in a complex biological system, demonstrating the compound's true behavioral impact, including its stimulant properties and abuse potential.
Based on its chemical structure and the known pharmacology of its isomers, 2-CMC is predicted to be a potent DAT and NET inhibitor with weaker activity at SERT. This profile strongly suggests that it will exhibit significant psychostimulant effects in vivo, characterized by increased locomotor activity and a high potential for abuse. This guide underscores the necessity of integrating both in vitro and in vivo methodologies to build a complete and reliable pharmacological profile, an essential step for informing regulatory decisions and guiding future research.
References
Due to system limitations, I am unable to verify and provide direct clickable URLs. The following references are provided for informational purposes and can be used to locate the source articles through a web search.
ChemicalNS. (n.d.). 2-CMC.
Wikipedia. (2023, December 1).
Cayman Chemical. (n.d.). 2'-C-Methylcytidine (2CMC, CAS Number: 20724-73-6).
Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 12.16.1-12.16.18.
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP.
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 678.
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 678.
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 945-956.
Phillips, T. J., et al. (2013). Locomotor activity in a novel environment predicts both responding for a visual stimulus and self-administration of a low dose of methamphetamine in rats. Pharmacology Biochemistry and Behavior, 104, 106-114.
PharmaCompass. (n.d.). CMC 2 | Drug Information, Uses, Side Effects, Chemistry.
Berman, H. M., et al. (2006).
PsychoGenics Inc. (n.d.).
Melior Discovery. (n.d.).
Castrignanò, E., et al. (2023). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International Journal of Molecular Sciences, 24(7), 6147.
El Yacoubi, M., et al. (2003). The stimulant effects of caffeine on locomotor behaviour in mice are mediated through its blockade of adenosine A2A receptors. British Journal of Pharmacology, 139(1), 125-135.
Wojcieszak, J., et al. (2021). Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration. Neurotoxicity Research, 39(1), 13-24.
Thermo Fisher Scientific. (n.d.).
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 469-480.
Wojcieszak, J., et al. (2021). Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment.
Center for Forensic Science Research & Education. (2024).
Latif, A., et al. (2007). Two-Step Synthesis and Characterization of Carboxymethylcellulose from Rayon Grade Wood Pulp and Cotton Linter. Journal of the Chemical Society of Pakistan, 29(2), 143-149.
van der Sluis, M., et al. (2020). Two cases of a prolonged excited delirium syndrome after chloromethcathinone ingestion. Netherlands Journal of Medicine, 78(5), 273-276.
Drug Enforcement Administration. (n.d.). Basis for the Recommendation to Control 4-Chloro-N-methylcathinone (4-CMC) and its Optical Isomers, Salts, and Salts of Optical.
ResearchGate. (n.d.). (A) Comparison between experimental Ki values and the affinity... [Scientific Diagram].
National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5)
Sudiarti, T., et al. (2017). Characterization of Carboxymethyl Cellulose (CMC) Synthesized from Microcellulose of Cassava Peel.
Barkat, K., et al. (2022). Synthesis of cross-linked carboxymethyl cellulose and poly (2-acrylamido-2-methylpropane sulfonic acid) hydrogel for sustained drug release optimized by Box-Behnken Design. Polymers, 14(22), 4935.
Angelini, C., et al. (2023). Benzene Exposure and MicroRNAs Expression: In Vitro, In Vivo and Human Findings. International Journal of Molecular Sciences, 24(3), 2095.
Wulandari, C. I., et al. (2025). The synthesis and study of carboxymethyl cellulose from water hyacinth biomass stabilized silver nanoparticles for a colorimetric detection sensor of Hg(II) ions. RSC Advances.
Irons, R. D., et al. (1992). Synergistic action of the benzene metabolite hydroquinone on myelopoietic stimulating activity of granulocyte/macrophage colony-stimulating factor in vitro. Proceedings of the National Academy of Sciences, 89(9), 3691-3695.
Kupsco, A., et al. (2024). Characterizing the effects of Dechlorane Plus on β-cells: a comparative study across models and species. Toxicology Mechanisms and Methods.
Dhople, A. M., et al. (1991). In vitro and in vivo effects of N-methyl-3,5-dichloro-benzylamine hydrochloride on Mycobacterium leprae. Arzneimittelforschung, 41(3), 253-256.
O'lmasxon, S., et al. (2022). Synthesis and characterization of sodium‐carboxymethylcellulose from cotton, powder, microcrystalline and nanocellulose. Journal of Applied Polymer Science, 139(4), e51528.
Johnson, P. I., et al. (2025). Propylparaben negatively impacts IN VITRO preimplantation mouse embryo development. Illinois Experts.
Sensoy, D., et al. (2004). In Vitro and Ex Vivo Permeation Studies of Chlorpheniramine Maleate Gels Prepared by Carbomer Derivatives. Pharmaceutical Development and Technology, 9(4), 387-394.
D'Accolti, M., et al. (2025). Dose-Dependent Anti-Inflammatory Effects of Live and Heat-Treated Ligilactobacillus salivarius and Bifidobacterium breve via NF-κB and COX-2 Modulation in an In Vitro Model of Airway Inflammation.
comparative study of the metabolic stability of different substituted phenethylamines
Topic: Comparative Study of the Metabolic Stability of Different Substituted Phenethylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Study of the Metabolic Stability of Different Substituted Phenethylamines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a structural and kinetic analysis of the metabolic stability of substituted phenethylamines (PEAs). It contrasts the pharmacokinetic profiles of simple PEAs, alpha-methylated amphetamines, ring-substituted 2C compounds, and N-benzyl derivatives (NBOMes).
Key Insight: Metabolic stability in this class is not linear. While alpha-methylation universally enhances stability against Monoamine Oxidase (MAO), bulky N-substitution (as seen in NBOMes) drastically increases Intrinsic Clearance (
) via CYP450-mediated first-pass metabolism, rendering them orally inactive despite their high receptor affinity.
Mechanistic Pillars of Stability
The Alpha-Methyl "Steric Shield"
The most critical structural modification for oral bioavailability in this class is alpha-methylation.
Mechanism: The alpha-methyl group (as found in Amphetamine vs. Phenethylamine) introduces steric hindrance that prevents the flavin cofactor of Monoamine Oxidase (MAO) from accessing the amine nitrogen.
Outcome: Phenethylamine (PEA) has a half-life of minutes (rapid MAO-B deamination). Amphetamine has a half-life of 10–12 hours.
The N-Benzyl Liability (The NBOMe Paradox)
N-benzylphenethylamines (NBOMes) exhibit sub-nanomolar affinity for 5-HT2A receptors but possess poor metabolic stability.
Mechanism: The N-benzyl group acts as a massive lipophilic "handle" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This facilitates rapid hydroxylation and N-dealkylation.
Outcome: NBOMes exhibit high intrinsic clearance (
L/kg/h) and negligible oral bioavailability, necessitating sublingual or buccal administration to bypass first-pass metabolism.[1][2]
Ring Substitution and Electronic Effects
2,5-Dimethoxy Pattern (2C Series): The methoxy groups at positions 2 and 5 protect the ring from direct hydroxylation but become targets for O-demethylation.
4-Position Halogenation (e.g., 2C-B, 2C-I): Halogens (Br, I) block para-hydroxylation, a common metabolic route for simple aromatics. This shifts metabolism towards the methoxy groups (O-demethylation) or the side chain (deamination).
Comparative Data Analysis
The following table synthesizes pharmacokinetic data from human liver microsome (HLM) studies and clinical pharmacokinetic reports.
Table 1: Comparative Pharmacokinetics of Substituted Phenethylamines
Compound
Class
Primary Metabolic Pathway
Intrinsic Clearance ()
Elimination Half-life ()
Oral Bioavailability
Phenethylamine
Endogenous Trace Amine
Oxidative Deamination (MAO-B)
Very High
< 10 min
Negligible
Amphetamine
-Methyl PEA
Ring Hydroxylation (CYP2D6), Deamination
Low
10–12 hours
High (>75%)
Mescaline
3,4,5-Trimethoxy PEA
Oxidative Deamination (MAO), N-acetylation
Moderate
3.6–6 hours
Moderate
2C-B
2,5-Dimethoxy-4-bromo PEA
Deamination (MAO-A/B), O-Demethylation
Low-Moderate ( L/kg/h)
1.2–2.5 hours
Moderate
25I-NBOMe
N-Benzyl PEA
N-Dealkylation, O-Demethylation, Hydroxylation
High ( L/kg/h)
Unknown (Rapid First-Pass)
< 1% (Orally inactive)
*Note:
values for 2C-B and 25I-NBOMe are derived from comparative rat/human microsome studies (See Ref 3, 5).
Visualization of Metabolic Pathways[3][4]
Metabolic Fate of NBOMe Compounds
The following diagram illustrates the rapid degradation pathways of 25I-NBOMe, highlighting why it degrades into the psychoactive 2C-I but requires alternative routing to be active itself.
Caption: Figure 1. Metabolic divergence of 25I-NBOMe. The N-dealkylation pathway releases 2C-I, but rapid first-pass clearance prevents significant systemic accumulation of the parent compound when taken orally.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed for determining the Intrinsic Clearance (
) of phenethylamine derivatives using Human Liver Microsomes (HLM).[3]
Reagents and Equipment
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., propranolol).
Analysis: LC-MS/MS (e.g., Triple Quadrupole).
Step-by-Step Methodology
Step 1: Pre-Incubation
Thaw HLM on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
Add test compound (e.g., 2C-B, 25I-NBOMe) to a final concentration of 1 µM. Note: Low concentration is critical to ensure first-order kinetics.
Pre-incubate at 37°C for 5 minutes.
Step 2: Reaction Initiation
Initiate reaction by adding the NADPH regenerating system.
Total reaction volume: 200 µL per well in a 96-well plate.
Step 3: Time-Point Sampling
Sample at
minutes.
At each time point, transfer 50 µL of reaction mixture into 150 µL of Stop Solution .
Vortex for 10 minutes and centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins.
Step 4: LC-MS/MS Analysis
Inject supernatant onto a C18 column.
Monitor parent ion depletion.
Self-Validation Check: Include a positive control (Testosterone; high turnover) and a negative control (Warfarin; low turnover) in every run. Testosterone
should be < 15 min.
Data Calculation
Calculate the elimination rate constant (
) from the slope of the linear regression of vs. time.
Structure-Activity-Metabolism Relationship (SAMR)
The following decision tree helps medicinal chemists predict the stability of novel phenethylamine analogs.
Caption: Figure 2. Logic flow for predicting metabolic stability based on structural modifications.
References
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Link
Carmo, H., et al. (2005).[4] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. Link
Nielsen, L. M., et al. (2017). In vitro phase I metabolism of three phenethylamines 25D-NBOMe, 25E-NBOMe and 25N-NBOMe using microsomal and microbial models. Drug Testing and Analysis. Link
Caldwell, J. (1976). The metabolism of amphetamines in mammals. Drug Metabolism Reviews.
Leth-Petersen, S., et al. (2014). Predicting the metabolic stability of NBOMe compounds. Chemical Research in Toxicology. Link
Rickli, A., et al. (2015).[4][5] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link